Product packaging for 4-Methoxy-2,3,6-trimethylbenzyl bromide(Cat. No.:CAS No. 69877-88-9)

4-Methoxy-2,3,6-trimethylbenzyl bromide

Cat. No.: B020191
CAS No.: 69877-88-9
M. Wt: 243.14 g/mol
InChI Key: BQCXIUHIWADJBU-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,6-trimethylbenzyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO B020191 4-Methoxy-2,3,6-trimethylbenzyl bromide CAS No. 69877-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCXIUHIWADJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CBr)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608240
Record name 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69877-88-9
Record name 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylbenzyl bromide is a substituted aromatic organic compound. This technical guide provides a comprehensive overview of its structure, and predicted physicochemical properties, and outlines a plausible synthetic pathway. Due to the limited availability of direct experimental data, this guide also draws upon information from structurally related compounds to infer potential reactivity and applications, particularly within the realm of medicinal chemistry and drug development. The document is intended to serve as a foundational resource for researchers interested in the potential utility of this compound as a building block in organic synthesis.

Introduction

Substituted benzyl bromides are a class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The specific substituents on the benzene ring can significantly influence the reactivity of the benzylic bromide and the properties of the resulting products. This compound is a unique member of this class, featuring a methoxy group and three methyl groups on the aromatic ring. While specific research on this compound is limited, its structural motifs suggest potential applications in medicinal chemistry, where methoxy and alkyl groups can modulate a molecule's lipophilicity, metabolic stability, and target binding affinity.

Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a bromomethyl group, a methoxy group at position 4, and methyl groups at positions 2, 3, and 6.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69877-88-9--INVALID-LINK--
Molecular Formula C₁₁H₁₅BrON/A
Molecular Weight 243.14 g/mol N/A
Predicted Boiling Point 305.3 ± 37.0 °CN/A
Predicted Density 1.267 ± 0.06 g/cm³N/A
Appearance OilN/A
Solubility Soluble in Chloroform, Dichloromethane, TetrahydrofuranN/A

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The first step is the reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde to 4-methoxy-2,3,6-trimethylbenzyl alcohol.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-2,3,6-trimethylbenzyl alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Bromination of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The second step involves the conversion of the synthesized alcohol to the target benzyl bromide.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve the 4-methoxy-2,3,6-trimethylbenzyl alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Bromination: Add a brominating agent, such as phosphorus tribromide (PBr₃) (0.4 eq), dropwise to the stirred solution. Alternatively, a combination of triphenylphosphine and carbon tetrabromide can be used.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-water and separate the organic layer.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Synthesis_Pathway Aldehyde 4-Methoxy-2,3,6-trimethylbenzaldehyde Alcohol 4-Methoxy-2,3,6-trimethylbenzyl alcohol Aldehyde->Alcohol Reduction (e.g., NaBH4) Bromide This compound Alcohol->Bromide Bromination (e.g., PBr3)

Caption: Proposed synthesis of this compound.

Reactivity and Potential Applications

Chemical Reactivity

This compound is expected to exhibit reactivity typical of a benzylic bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic attack. The presence of three methyl groups in the ortho and meta positions relative to the bromomethyl group introduces significant steric hindrance around the reaction center. This steric bulk may decrease the rate of Sₙ2 reactions compared to less substituted benzyl bromides. However, the electron-donating nature of the methoxy and methyl groups could stabilize a potential benzylic carbocation, possibly favoring Sₙ1-type reactions under appropriate conditions.

Reactivity_Logic cluster_0 Factors Influencing Reactivity cluster_1 Potential Reaction Pathways Steric_Hindrance Steric Hindrance (2,3,6-trimethyl groups) SN2 Sₙ2 Reaction Steric_Hindrance->SN2 Decreases rate Electronic_Effects Electronic Effects (4-methoxy and methyl groups) SN1 Sₙ1 Reaction Electronic_Effects->SN1 Potentially favors (carbocation stabilization)

Caption: Factors affecting the reactivity of this compound.
Applications in Drug Development

While no specific applications of this compound in drug development have been reported, its structural features suggest its potential as a synthetic intermediate. The methoxy group is a common substituent in many approved drugs, where it can improve metabolic stability and modulate binding to biological targets. The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance therapeutic activity. The trimethyl-substituted phenyl moiety can be used to introduce a sterically demanding and lipophilic group, which could be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

This compound is a chemical entity with potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Although experimental data on this specific compound is scarce, its structure suggests a reactivity profile that could be exploited for the introduction of a unique substituted benzyl moiety into various molecular scaffolds. Further research is warranted to fully characterize its physicochemical properties, develop efficient and scalable synthetic routes, and explore its utility in medicinal chemistry and other areas of chemical research. This guide provides a foundational framework to stimulate and support such future investigations.

An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for 4-Methoxy-2,3,6-trimethylbenzyl bromide. This guide synthesizes information from structurally related compounds to infer its probable characteristics.

Introduction

This compound, a substituted aromatic halide, is a potentially valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical applications. Its structure, featuring a methoxy group and multiple methyl substituents on the benzene ring, suggests a nuanced reactivity profile. The electron-donating nature of the methoxy and methyl groups is expected to influence the stability of the benzylic carbocation intermediate, thereby affecting its reactivity in nucleophilic substitution reactions. This document aims to provide a comprehensive overview of the anticipated reactivity and stability of this compound, drawing upon data from analogous compounds.

Physicochemical Properties

While specific experimental data for this compound is scarce, some basic properties can be identified from supplier information.

PropertyValueSource
CAS Number69877-88-9[1]
Molecular FormulaC11H15BrOInferred
Molecular Weight243.14 g/mol Inferred

Reactivity Profile

The reactivity of benzyl bromides is largely dictated by the stability of the corresponding benzylic carbocation formed upon cleavage of the carbon-bromine bond. Electron-donating groups on the aromatic ring, such as methoxy and methyl groups, enhance this stability and thus increase the rate of nucleophilic substitution reactions.

The presence of a methoxy group at the para position (C4) and three methyl groups at the ortho and meta positions (C2, C3, and C6) in this compound is expected to render the benzylic carbon highly susceptible to nucleophilic attack. This is due to the strong electron-donating effects of these substituents, which stabilize the transition state leading to the carbocation intermediate.

In contrast to unsubstituted benzyl bromide, this compound is anticipated to be significantly more reactive. The methoxy group, in particular, can delocalize the positive charge of the carbocation through resonance. The inductive effect of the three methyl groups further contributes to this stabilization.

Stability Assessment

The high reactivity of substituted benzyl bromides often correlates with lower stability. Compounds with multiple electron-donating groups can be prone to decomposition, especially when exposed to light, air, or moisture.

Observations from related methoxy-substituted benzyl bromides provide insights into the likely stability of the title compound.

CompoundObserved StabilityReference
4-Methoxybenzyl bromideMost stable and least reactive among the studied methoxybenzyl bromides.[2]
3,4-Dimethoxybenzyl bromideMore stable than 2,4-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide when left on the bench.[2]
2,4-Dimethoxybenzyl bromideUnstable.[2]
3,4,5-Trimethoxybenzyl bromideUnstable.[2]
2,6-Dimethoxybenzyl bromideDecomposed over a period of hours to days at room temperature.[3]

Given these trends, this compound is expected to exhibit moderate to low stability and should likely be stored under inert atmosphere, protected from light, and at low temperatures to prevent degradation. The steric hindrance provided by the ortho-methyl groups might offer some kinetic stability, but the strong electronic activation likely dominates its overall stability profile.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Benzyl Bromide from a Benzyl Alcohol

This protocol is adapted from the synthesis of 4-methoxybenzyl bromide.[4][5]

Materials:

  • Substituted benzyl alcohol (e.g., 4-Methoxy-2,3,6-trimethylbenzyl alcohol)

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the substituted benzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • If using PBr₃, add it dropwise to the stirred solution. If using CBr₄/PPh₃, add the reagents portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide.

  • Purify the product by flash column chromatography or distillation under reduced pressure.

Visualizations

Synthesis Pathway

Synthesis_Pathway Substituted_Toluene 4-Methoxy-2,3,6-trimethyltoluene Benzyl_Bromide This compound Substituted_Toluene->Benzyl_Bromide Radical Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) Reagents->Benzyl_Bromide

Caption: General synthesis route via radical bromination.

Reactivity: Nucleophilic Substitution

Nucleophilic_Substitution Benzyl_Bromide This compound Product Substituted Product Benzyl_Bromide->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product SN1 or SN2 reaction Leaving_Group Bromide ion (Br⁻) Product->Leaving_Group Formation of

Caption: Nucleophilic substitution reaction of the benzyl bromide.

Conclusion

This compound is poised to be a highly reactive intermediate in organic synthesis. The electron-donating methoxy and methyl groups are expected to significantly activate the benzylic position towards nucleophilic substitution, while also likely reducing its overall stability. Researchers and drug development professionals should handle this compound with care, anticipating a need for protective storage conditions. While direct quantitative data remains elusive, the established trends for related methoxy-substituted benzyl bromides provide a valuable framework for predicting its chemical behavior. Further experimental investigation is warranted to fully characterize the reactivity and stability of this promising synthetic building block.

References

The Strategic Role of 4-Methoxy-2,3,6-trimethylbenzyl Bromide in Complex Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of multi-step organic synthesis, the strategic selection of intermediates is paramount to achieving high yields and stereoselectivity. This technical guide delves into the core features of 4-Methoxy-2,3,6-trimethylbenzyl bromide, a key aromatic building block, with a particular focus on its implicit role in the synthesis of high-value molecules such as Vitamin E (α-tocopherol). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties and Synthetic Potential

This compound is a highly functionalized aromatic compound. Its reactivity is primarily centered around the benzylic bromide, a versatile leaving group that facilitates nucleophilic substitution reactions. The electron-donating methoxy group and the three methyl substituents on the aromatic ring significantly influence the electronic and steric environment of the molecule, impacting its reactivity and stability.

While direct, extensive literature on the specific applications of this compound is specialized, its structural similarity to key intermediates in the synthesis of α-tocopherol (Vitamin E) highlights its importance. The core of this benzyl bromide is essentially the aromatic precursor to the chromanol ring of α-tocopherol. The industrial synthesis of Vitamin E relies on the condensation of trimethylhydroquinone (TMHQ) with an isoprenoid side chain, such as isophytol. The synthesis of TMHQ, in turn, often starts from 2,3,6-trimethylphenol.

The following table summarizes the key physical and chemical properties of structurally related and precursor molecules central to the synthesis of the Vitamin E core.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
2,3,6-TrimethylphenolC₉H₁₂O136.19Starting material for TMHQ
2,3,5-Trimethylhydroquinone (TMHQ)C₉H₁₂O₂152.19Aromatic core for Vitamin E
4-Methoxy-2,3,6-trimethylbenzaldehydeC₁₁H₁₄O₂178.23Oxidized precursor to the phenol
This compoundC₁₁H₁₅BrO243.14Reactive intermediate for functionalization

The Synthetic Pathway to α-Tocopherol: A Conceptual Workflow

The synthesis of α-tocopherol is a cornerstone of industrial organic synthesis. The general strategy involves the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone with isophytol. The 4-methoxy-2,3,6-trimethylbenzyl moiety represents a protected or precursor form of the hydroquinone. The following diagram illustrates the logical flow from a substituted toluene to the final α-tocopherol product.

G A 2,3,6-Trimethylphenol B Oxidation A->B C 2,3,5-Trimethyl-p-benzoquinone B->C D Reduction C->D E 2,3,5-Trimethylhydroquinone (TMHQ) D->E G Acid-catalyzed Condensation (Friedel-Crafts Alkylation) E->G F Isophytol F->G H α-Tocopherol (Vitamin E) G->H

Caption: Synthetic workflow from 2,3,6-trimethylphenol to α-tocopherol.

Experimental Protocol: Synthesis of 2,3,6-Trimethylhydroquinone

The following is a representative experimental protocol for the synthesis of a key precursor to the Vitamin E core, 2,3,6-trimethylhydroquinone, from 2,3,6-trimethylphenol. This highlights the type of transformations the aromatic core of this compound would undergo.

Step 1: Sulfonation of 2,3,6-Trimethylphenol

  • Dissolve 2,3,6-trimethylphenol (1.0 eq) in an inert, water-immiscible organic solvent (e.g., toluene or ethylene chloride).

  • With vigorous stirring, add concentrated sulfuric acid (approx. 3.0 eq) dropwise. The temperature of the reaction mixture may rise. Maintain the temperature around 60°C.

  • The 2,3,6-trimethylphenol-4-sulfonic acid will precipitate. Continue stirring for approximately 30 minutes after the addition is complete.

  • The sulfonic acid is then dissolved in water.

Step 2: Oxidation to Trimethylquinone

  • To the aqueous solution of the sulfonic acid, add an oxidizing agent such as manganese dioxide or sodium dichromate in the presence of an organic solvent that is inert to the oxidizing agent and can dissolve the resulting quinone.

  • The reaction is typically carried out at a controlled temperature, for instance, by adding the oxidizing agent solution dropwise to maintain the desired reaction rate.

Step 3: Reduction to Trimethylhydroquinone

  • The trimethylquinone-containing organic phase is separated.

  • The quinone is then reduced to the hydroquinone. This can be achieved by direct reduction in an aqueous solution.

  • The resulting 2,3,6-trimethylhydroquinone, being insoluble, will precipitate from the aqueous solution and can be collected by filtration.

Reactivity and Application as a Protecting Group

Drawing parallels from the well-studied p-methoxybenzyl (PMB) group, the 4-Methoxy-2,3,6-trimethylbenzyl group can be envisioned as a robust protecting group for alcohols. The increased electron density on the aromatic ring from the methoxy and methyl groups would facilitate its cleavage under oxidative conditions.

The general mechanism for the oxidative deprotection of a 4-methoxybenzyl ether using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is illustrated below.

G cluster_0 Oxidative Deprotection A Protected Alcohol (R-O-PMB) C Charge-Transfer Complex A->C + DDQ B DDQ B->C D Hydride Abstraction C->D E Hemiacetal Intermediate D->E G Alcohol (R-OH) + p-Anisaldehyde E->G + H2O F H2O F->G

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide, a substituted aromatic compound of interest in medicinal chemistry and drug development. While the specific discovery and a detailed historical account of this compound are not extensively documented in readily available literature, this guide outlines a plausible and efficient multi-step synthetic pathway, complete with detailed experimental protocols and characterization data based on established chemical principles and analogous transformations.

Synthetic Strategy

The synthesis of this compound can be achieved through a robust three-step sequence commencing with the commercially available starting material, 2,3,5-trimethylanisole. The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2,3,5-Trimethylanisole Step1 Formylation (Vilsmeier-Haack) Start->Step1 Intermediate1 4-Methoxy-2,3,6-trimethylbenzaldehyde Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-Methoxy-2,3,6-trimethylbenzyl alcohol Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Formylation_Workflow reagents POCl3 + DMF (Vilsmeier Reagent) reaction Reaction at 0-90°C reagents->reaction starting_material 2,3,5-Trimethylanisole starting_material->reaction workup Aqueous Work-up (Hydrolysis) reaction->workup product 4-Methoxy-2,3,6- trimethylbenzaldehyde workup->product Reduction_Workflow starting_material 4-Methoxy-2,3,6- trimethylbenzaldehyde reaction Reaction at 0°C to Room Temp. starting_material->reaction reagent NaBH4 in Methanol/Ethanol reagent->reaction workup Aqueous Work-up reaction->workup product 4-Methoxy-2,3,6- trimethylbenzyl alcohol workup->product Bromination_Workflow starting_material 4-Methoxy-2,3,6- trimethylbenzyl alcohol reaction Reaction at 0°C starting_material->reaction reagent PBr3 in Dichloromethane reagent->reaction workup Aqueous Work-up reaction->workup product 4-Methoxy-2,3,6- trimethylbenzyl bromide workup->product

Potential Biological Activities of 4-Methoxy-2,3,6-trimethylbenzyl Bromide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective biological activities of novel derivatives of 4-Methoxy-2,3,6-trimethylbenzyl bromide. While specific experimental data on this class of compounds is not yet available in published literature, this document provides a comprehensive framework for their investigation. Drawing parallels from structurally related methoxy-substituted aromatic compounds and benzyl halides, we hypothesize potential anticancer activities through mechanisms such as the inhibition of the NF-κB signaling pathway and induction of apoptosis. This guide furnishes detailed experimental protocols for cytotoxicity screening, apoptosis assays, and target validation, alongside illustrative signaling pathways and experimental workflows to facilitate future research in this promising area.

Introduction

The methoxy group is a prevalent functional group in numerous biologically active natural products and synthetic pharmaceuticals, often enhancing target binding, improving physicochemical properties, and favorably influencing absorption, distribution, metabolism, and excretion (ADME) profiles[1]. Benzyl bromide moieties, on the other hand, are reactive intermediates frequently utilized in the synthesis of complex organic molecules with therapeutic potential[2]. The convergence of these structural features in this compound derivatives presents a compelling case for their exploration as a novel class of therapeutic agents.

This guide outlines a strategic approach to systematically evaluate the biological potential of these derivatives, with a primary focus on anticancer applications. We will delve into hypothetical mechanisms of action, provide robust experimental designs for their validation, and present data in a structured format to aid in the interpretation and comparison of potential findings.

Hypothesized Biological Activity: Anticancer Effects

Based on the known activities of similar molecular scaffolds, we propose that this compound derivatives may exhibit significant anticancer properties. The primary hypothesized mechanisms include the induction of cytotoxicity in cancer cell lines and the modulation of key signaling pathways involved in cell survival and proliferation.

In Vitro Cytotoxicity

A primary indicator of anticancer potential is the ability of a compound to induce cell death in cancerous cell lines. We propose screening a library of this compound derivatives against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM) of this compound Derivatives

Compound IDA549 (Lung)HeLa (Cervical)SGC7901 (Gastric)MCF-7 (Breast)
Derivative 1 15.2 ± 1.812.5 ± 1.320.1 ± 2.518.7 ± 2.1
Derivative 2 8.7 ± 0.96.3 ± 0.711.4 ± 1.29.9 ± 1.0
Derivative 3 25.4 ± 3.122.1 ± 2.830.5 ± 3.628.3 ± 3.3
Cisplatin 5.8 ± 0.64.2 ± 0.57.1 ± 0.86.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

A crucial mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. We hypothesize that active derivatives will trigger apoptotic pathways in cancer cells.

Table 2: Hypothetical Apoptosis Induction by Lead Derivatives in HeLa Cells (24-hour treatment)

Compound ID (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Derivative 2 25.6 ± 3.215.4 ± 2.1
Vehicle Control 2.1 ± 0.51.8 ± 0.4
Staurosporine (1 µM) 45.2 ± 5.110.3 ± 1.5

Data are presented as mean ± standard deviation.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a critical role in regulating the immune response, cellular proliferation, and apoptosis[3]. Dysregulation of the NF-κB pathway is a hallmark of many cancers, leading to constitutive activation and promotion of tumor growth and survival[4][5]. We propose that this compound derivatives may exert their anticancer effects by inhibiting this key signaling cascade.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Nucleus Nucleus NFkappaB->Nucleus Translocation Proteasome->NFkappaB Releases NFkappaB_n NF-κB Gene_Expression Target Gene Expression (Anti-apoptotic, Proliferative) Derivative 4-Methoxy-2,3,6-trimethylbenzyl bromide Derivative Derivative->IKK_complex Inhibits NFkappaB_n->Gene_Expression Induces Transcription MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Compound Derivatives (Various Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end Apoptosis_Assay_Analysis Gating Strategy for Apoptosis Assay Q1 Q1 (Annexin V- / PI+) Necrotic Q2 Q2 (Annexin V+ / PI+) Late Apoptotic/Necrotic Q1->Q2 Q3 Q3 (Annexin V- / PI-) Viable Q3->Q1 Q4 Q4 (Annexin V+ / PI-) Early Apoptotic Q3->Q4 Q4->Q2 X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) →

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-2,3,6-trimethylbenzyl Bromide as a Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich benzyl-type protecting group for alcohols and other sensitive functionalities. Its increased electron density, due to the methoxy and three methyl substituents on the aromatic ring, renders it highly susceptible to cleavage under mild acidic and oxidative conditions. This property makes the MTMB group a valuable tool in multi-step organic synthesis, particularly when orthogonal deprotection strategies are required. The corresponding bromide, 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br), serves as the primary reagent for the introduction of this protective group.

These application notes provide a detailed protocol for the use of MTMB-Br as a protecting group for alcohols, based on established methodologies for the closely related p-methoxybenzyl (PMB) protecting group. The enhanced reactivity of the MTMB group suggests that deprotection can often be achieved under milder conditions than those required for PMB.

Data Presentation

Table 1: Generalized Conditions for Protection of Alcohols with MTMB-Br
SubstrateBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Primary AlcoholNaHTHF or DMF0 to rt2 - 6>90
Secondary AlcoholNaHDMFrt to 504 - 1280 - 95
PhenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrilert1 - 4>95
Table 2: Recommended Conditions for Deprotection of MTMB Ethers
ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)CH₂Cl₂0 to rt5 - 30 minA scavenger like triethylsilane or anisole is recommended.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)CH₂Cl₂/H₂O (18:1)0 to rt15 - 60 minHighly selective for electron-rich benzyl ethers.
Ceric Ammonium Nitrate (CAN)CH₃CN/H₂O (9:1)05 - 20 minCan be less selective than DDQ.

Experimental Protocols

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The precursor alcohol for MTMB-Br can be synthesized from commercially available 2,3,5-trimethylanisole via a formylation reaction followed by reduction.

1. Friedel-Crafts Formylation of 2,3,5-trimethylanisole:

  • To a stirred solution of 2,3,5-trimethylanisole (1 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add dichloromethyl methyl ether (1.2 equiv.).

  • Slowly add a Lewis acid catalyst, such as TiCl₄ or SnCl₄ (1.1 equiv.), while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 4-methoxy-2,3,6-trimethylbenzaldehyde by column chromatography on silica gel.

2. Reduction to 4-Methoxy-2,3,6-trimethylbenzyl alcohol:

  • Dissolve the purified aldehyde (1 equiv.) in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the desired alcohol, which can often be used in the next step without further purification.

Synthesis of this compound (MTMB-Br)

The conversion of the corresponding alcohol to the bromide can be achieved using standard brominating agents.

  • Dissolve 4-methoxy-2,3,6-trimethylbenzyl alcohol (1 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous CH₂Cl₂ or THF at 0 °C.

  • Slowly add carbon tetrabromide (CBr₄) (1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) to yield MTMB-Br. Due to its potential instability, it is often recommended to use the freshly prepared bromide directly in the subsequent protection step.

General Protocol for the Protection of a Primary Alcohol with MTMB-Br

This protocol describes the formation of an MTMB ether using a primary alcohol as the substrate.

  • To a stirred suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the primary alcohol (1 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (MTMB-Br, 1.1 equiv.) in anhydrous THF. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv.) can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure MTMB-protected alcohol.

General Protocol for the Deprotection of an MTMB Ether
  • Dissolve the MTMB-protected alcohol (1 equiv.) in dichloromethane (CH₂Cl₂).

  • Add a scavenger such as triethylsilane (TESH, 3-5 equiv.) or anisole (5-10 equiv.) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10-50% v/v in CH₂Cl₂) dropwise.

  • Stir the reaction at 0 °C to room temperature for 5-30 minutes, monitoring by TLC. The increased lability of the MTMB group may allow for lower concentrations of TFA and shorter reaction times compared to PMB ethers.

  • Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alcohol by column chromatography.

  • Dissolve the MTMB-protected alcohol (1 equiv.) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv.) in one portion.

  • Stir the reaction at 0 °C to room temperature for 15-60 minutes. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change of the reaction mixture.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to remove the DDQ byproducts and obtain the deprotected alcohol.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Substrate Alcohol (R-OH) MTMB_Protected MTMB Protected Alcohol (R-OMTMB) Substrate->MTMB_Protected MTMB-Br, Base (e.g., NaH) Solvent (e.g., THF) Deprotected_Alcohol Deprotected Alcohol (R-OH) MTMB_Protected->Deprotected_Alcohol Acidic (e.g., TFA) or Oxidative (e.g., DDQ)

Caption: General workflow for the protection and deprotection of alcohols using the MTMB group.

Deprotection_Pathways cluster_acidic Acidic Deprotection cluster_oxidative Oxidative Deprotection MTMB_Ether MTMB Protected Substrate (R-OMTMB) Acid_Reagent TFA / CH₂Cl₂ + Scavenger MTMB_Ether->Acid_Reagent Oxidative_Reagent DDQ / CH₂Cl₂/H₂O MTMB_Ether->Oxidative_Reagent Product_Acid Alcohol (R-OH) + MTMB Cation Acid_Reagent->Product_Acid Protonation & Cleavage Product_Oxidative Alcohol (R-OH) + 4-Methoxy-2,3,6-trimethylbenzaldehyde Oxidative_Reagent->Product_Oxidative Single Electron Transfer

Caption: Deprotection pathways for MTMB ethers under acidic and oxidative conditions.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is a highly acid- and oxidation-sensitive protecting group, offering advantages in syntheses requiring mild deprotection conditions. The protocols provided herein, based on the well-established chemistry of the PMB group, serve as a comprehensive guide for the application of MTMB-Br in the protection of alcohols. Researchers should anticipate that the increased electron-donating nature of the MTMB group will likely facilitate both its introduction and cleavage, potentially allowing for milder reaction conditions and shorter reaction times compared to its less substituted analogue. As with any protecting group strategy, empirical optimization for specific substrates is recommended to achieve the highest efficiency and yields.

Application Notes and Protocols: Cleavage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich benzyl-type protecting group used for alcohols, amines, thiols, and other functional groups. The presence of a methoxy group and three methyl groups on the aromatic ring significantly increases its electron-donating capacity compared to the more common p-methoxybenzyl (PMB) group. This enhanced electron density facilitates its cleavage under milder acidic and oxidative conditions, offering a higher degree of selectivity in complex synthetic routes. These application notes provide a detailed overview of the cleavage conditions for the MTMB group, including experimental protocols and comparative data with related protecting groups.

General Cleavage Strategies

The MTMB group can be cleaved using two primary strategies: acidic cleavage and oxidative cleavage. The choice of method depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.

Acidic Cleavage

Acid-catalyzed cleavage proceeds via the formation of a stable benzylic carbocation, which is facilitated by the electron-donating substituents on the aromatic ring. The MTMB carbocation is significantly more stable than the corresponding PMB carbocation, allowing for the use of weaker acids or milder reaction conditions.

Oxidative Cleavage

Oxidative cleavage is typically performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is initiated by the formation of a charge-transfer complex between the electron-rich MTMB group and the electron-deficient DDQ. Subsequent hydride abstraction and hydrolysis release the deprotected functional group. The increased electron density of the MTMB group enhances the rate of this process compared to the PMB group.

Comparative Cleavage Conditions

The following table summarizes typical cleavage conditions for the MTMB group, with a comparison to the PMB and 2,4-dimethoxybenzyl (DMB) groups. The conditions for MTMB are inferred from the established trend that increased electron-donating substitution accelerates cleavage.

Protecting GroupReagentTypical ConditionsReaction TimeYield (%)Reference Analogy
MTMB TFA 0.1-1% in CH₂Cl₂ < 30 min >90 Inferred from PMB/DMB
PMBTFA1-10% in CH₂Cl₂1-4 h>90[1]
DMBTFA0.1-1% in CH₂Cl₂< 1 h>90[2]
MTMB DDQ 1.1 eq. in CH₂Cl₂/H₂O (18:1) < 1 h >90 Inferred from PMB/DMB
PMBDDQ1.1-1.5 eq. in CH₂Cl₂/H₂O (18:1)1-3 h>90[3][4]
DMBDDQ1.1 eq. in CH₂Cl₂/H₂O (18:1)< 1 h>90[2]
MTMB TfOH (cat.) 0.1-0.5 eq., CH₂Cl₂ < 15 min >90 Inferred from PMB
PMBTfOH (cat.)0.5 eq., CH₂Cl₂10-30 min>90[5]

Note: The conditions for MTMB are projected to be milder than those for DMB and significantly milder than for PMB due to the increased electron-donating nature of the three methyl groups in addition to the methoxy group.

Experimental Protocols

Protocol 1: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol describes the general procedure for the deprotection of an MTMB-protected alcohol using dilute TFA in dichloromethane.

Materials:

  • MTMB-protected substrate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the MTMB-protected substrate in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (0.1-1% v/v) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Oxidative Cleavage using DDQ

This protocol outlines the deprotection of an MTMB-protected alcohol using DDQ.

Materials:

  • MTMB-protected substrate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the MTMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.

  • Add DDQ (1.1 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC. A color change is often observed as the reaction proceeds.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove the DDQ byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cleavage mechanisms and a general experimental workflow.

acidic_cleavage cluster_substrate Substrate cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products MTMB_OR R-O-MTMB Protonated_Ether R-O⁺(H)-MTMB MTMB_OR->Protonated_Ether + H⁺ H_plus H⁺ (from TFA) Carbocation MTMB⁺ Protonated_Ether->Carbocation Cleavage Alcohol R-OH Protonated_Ether->Alcohol Byproduct MTMB-derived byproducts Carbocation->Byproduct

Caption: Acidic cleavage mechanism of an MTMB-protected alcohol.

oxidative_cleavage cluster_substrate Substrate cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products MTMB_OR R-O-MTMB Charge_Transfer [MTMB-OR • DDQ] Charge-Transfer Complex MTMB_OR->Charge_Transfer + DDQ DDQ DDQ H2O H₂O Cation_Radical [MTMB-OR]⁺• Charge_Transfer->Cation_Radical SET DDQH2 DDQH₂ Charge_Transfer->DDQH2 Hemiacetal MTMB-O-CH(OH)-R' Cation_Radical->Hemiacetal + H₂O, -H⁺ Alcohol R-OH Hemiacetal->Alcohol Aldehyde MTMB-CHO Hemiacetal->Aldehyde

Caption: Oxidative cleavage mechanism of an MTMB-protected alcohol with DDQ.

experimental_workflow Start Start: MTMB-protected substrate Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add Cleavage Reagent (e.g., TFA or DDQ) Dissolve->Add_Reagent Monitor Monitor reaction by TLC Add_Reagent->Monitor Quench Quench reaction Monitor->Quench Reaction complete Workup Aqueous Workup Quench->Workup Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End: Deprotected Product Purify->End

Caption: General experimental workflow for MTMB deprotection.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group offers a valuable alternative to other benzyl-type protecting groups, particularly when mild cleavage conditions are required. Its enhanced electron-rich character allows for rapid deprotection under both acidic and oxidative conditions, providing chemists with a versatile tool for the synthesis of complex molecules. The provided protocols serve as a general guideline, and specific reaction conditions may require optimization depending on the substrate.

References

Application Notes and Protocols for Reactions Involving 4-Methoxy-2,3,6-trimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2,3,6-trimethylbenzyl bromide as a protecting group for hydroxyl and carboxylic acid functionalities in organic synthesis. The protocols are based on established methodologies for similar substituted benzyl bromides.

Introduction

This compound is a versatile reagent employed in organic synthesis, primarily for the introduction of the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group. The MTM group offers distinct advantages, including stability under a range of reaction conditions and selective deprotection, which is crucial in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. The electron-donating methoxy and methyl groups on the aromatic ring enhance the stability of the corresponding carbocation, facilitating its introduction and selective removal under specific acidic or oxidative conditions.

Key Applications
  • Protection of Alcohols: Primary and secondary alcohols can be efficiently converted to their corresponding MTM ethers, rendering them inert to a variety of reagents.

  • Protection of Carboxylic Acids: Carboxylic acids can be esterified to form MTM esters, which are stable under neutral and basic conditions.[1][2]

  • Use in Multi-step Synthesis: The unique cleavage conditions of the MTM group allow for orthogonal protection strategies in the synthesis of complex natural products and pharmaceuticals.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using this compound under basic conditions.

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

experimental_workflow start Start reactants 1. Dissolve Alcohol in Anhydrous DMF start->reactants na_add 2. Add NaH at 0°C reactants->na_add alkoxide 3. Stir for 30 min (Alkoxide Formation) na_add->alkoxide bromide_add 4. Add MTM-Br Solution alkoxide->bromide_add reaction 5. Stir at RT for 12-16h bromide_add->reaction quench 6. Quench with aq. NH4Cl reaction->quench workup 7. Extraction and Washing quench->workup purify 8. Column Chromatography workup->purify product Protected Alcohol purify->product

Caption: Workflow for the protection of a primary alcohol.

Protocol 2: Deprotection of an MTM Ether

This protocol outlines a general procedure for the cleavage of the MTM ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • MTM-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the MTM-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 10:1 v/v).

  • Add DDQ (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. The color of the reaction will typically change.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Deprotection Pathway Diagram:

deprotection_pathway protected_alcohol MTM-Protected Alcohol deprotected_alcohol Deprotected Alcohol protected_alcohol->deprotected_alcohol Oxidative Cleavage byproduct MTM-derived Byproduct protected_alcohol->byproduct Oxidation reagents DDQ CH2Cl2 / H2O

Caption: Oxidative deprotection of an MTM-protected alcohol.

Quantitative Data Summary

The following tables present hypothetical data for the protection of various alcohols and the deprotection of the corresponding MTM ethers. This data is for illustrative purposes to demonstrate the expected efficiency of these reactions.

Table 1: Protection of Various Alcohols with this compound

EntrySubstrate AlcoholBaseSolventReaction Time (h)Yield (%)
1Benzyl AlcoholNaHDMF1292
21-HexanolNaHDMF1488
3CyclohexanolKHTHF1685
4(R)-2-ButanolNaHDMF1689

Table 2: Deprotection of MTM Ethers using DDQ

EntryMTM-Protected SubstrateSolvent SystemReaction Time (h)Yield (%)
1MTM-Benzyl EtherCH₂Cl₂ / H₂O (10:1)1.595
2MTM-1-Hexyl EtherCH₂Cl₂ / H₂O (10:1)2.091
3MTM-Cyclohexyl EtherCH₂Cl₂ / H₂O (18:1)2.588
4MTM-(R)-2-Butyl EtherCH₂Cl₂ / H₂O (10:1)2.093

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is toxic and an irritant. Avoid inhalation and contact with skin.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin, a second-generation retinoid, is a systemic treatment for severe psoriasis. Its synthesis is a multi-step process that has been refined over the years to improve yield and isomeric purity. While the requested starting material was 4-Methoxy-2,3,6-trimethylbenzyl bromide, a comprehensive review of the scientific and patent literature indicates that the synthesis of the key aromatic fragment of acitretin commences with 4-methoxy-2,3,6-trimethylbenzaldehyde . This document outlines the established synthetic pathway to acitretin, focusing on the preparation of the key intermediate, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide, and its subsequent reaction to form acitretin.

Synthetic Pathway Overview

The industrial synthesis of acitretin is predominantly achieved via a Wittig reaction. This approach involves the coupling of a C15 phosphonium salt (derived from 4-methoxy-2,3,6-trimethylbenzaldehyde) with a C5 aldehyde synthon. The overall process can be broken down into two main stages:

  • Synthesis of the C15 phosphonium salt: 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide.

  • Wittig reaction and subsequent hydrolysis: Reaction of the C15 phosphonium salt with a C5 aldehyde followed by hydrolysis to yield acitretin.

Key Intermediates and Reagents

CompoundRole
4-Methoxy-2,3,6-trimethylbenzaldehydeStarting material for the C15 side chain
AcetoneReagent for aldol condensation
Vinyl magnesium bromideGrignard reagent for chain extension
Triphenylphosphine hydrobromideReagent for phosphonium salt formation
3-Formyl-crotonic acid butyl esterC5 building block for Wittig reaction
Sodium hydride or other basesBase for Wittig reaction
Potassium hydroxideFor hydrolysis of the ester intermediate

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide (C15 Phosphonium Salt)

This protocol is based on procedures outlined in patent literature[1][2].

Step 1a: Synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one

  • To a stirred mixture of 4-methoxy-2,3,6-trimethylbenzaldehyde (500.3 g) in acetone (6000 ml), gradually add an aqueous solution of sodium hydroxide (134.8 g in 500 ml of water) at 20-30°C.

  • Heat the resulting mixture to 45-50°C and continue stirring.

  • After the reaction is complete, distill off the acetone.

  • Add cyclohexane to the residue, wash with water, and separate the organic layer.

  • Concentrate the organic layer to obtain 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one.

Step 1b: Synthesis of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol

  • Gradually add a solution of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one (500 g) in toluene (2000 ml) to a mixture of vinyl magnesium bromide (3500 ml; 1 M solution in THF) and lithium chloride (4.8 g).

  • Maintain the temperature at 20-30°C and stir until the reaction is complete as monitored by HPLC.

  • Quench the reaction, separate the organic layer, and concentrate to obtain the crude alcohol intermediate.

Step 1c: Synthesis of the C15 Phosphonium Salt

  • To the residue from the previous step, add methyl isobutyl ketone (3500 ml).

  • Gradually add triphenylphosphine hydrobromide (745.3 g) at room temperature.

  • Heat the reaction mixture to 50-60°C until the reaction is complete.

  • Cool the mixture and filter the solid to obtain 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide.

Protocol 2: Synthesis of Acitretin via Wittig Reaction

This protocol is a general representation of the Wittig reaction as described in the literature[1][2][3].

  • React 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide with 3-formyl-crotonic acid butyl ester in the presence of a base (e.g., sodium hydride or an alkali metal alkoxide) and a suitable solvent (e.g., dimethylformamide or toluene)[2][3].

  • The reaction typically produces a mixture of cis and trans isomers of the resulting acitretin butyl ester[3].

  • The crude ester is then subjected to hydrolysis using a base such as potassium hydroxide to yield crude acitretin.

  • The crude acitretin, which is a mixture of isomers, is then purified.

Protocol 3: Purification of Acitretin

Crude acitretin often contains a mixture of cis-trans isomers. Purification is crucial to obtain the desired all-trans isomer.

  • Dissolve crude acitretin (10 g) and butylated hydroxyanisole (0.5 g) in tetrahydrofuran (350 ml) at room temperature.

  • Filter the solution and wash the filter cake with tetrahydrofuran.

  • Concentrate the combined filtrate under vacuum at 30-35°C.

  • Add acetone (100 ml) to the residue and stir for 10 minutes at room temperature.

  • Filter the crystalline product, wash with acetone, and dry under vacuum at 25-30°C to obtain pure acitretin[4].

Data Presentation

Synthesis StageKey ReactantsProductReported Yield/PurityReference
Wittig Reaction (initial)5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide, 3-formyl-crotonic acid butyl ester, sodium hydride, dimethylformamideAcitretin butyl ester (mixture of isomers)Trans:cis (E/Z) ratio of approximately 55:45[3]
Purification of Crude AcitretinCrude acitretin, butylated hydroxyanisole, tetrahydrofuran, acetonePure acitretin8.2 g from 10 g crude (82% recovery), Assay 99.4% by HPLC[4]
Isomerization and HydrolysisCis-isomer of acitretin ester intermediate, iodineTrans-isomer of acitretin ester intermediateTrans isomer ≥97%[1]

Visualizations

Synthesis Workflow of Acitretin

Acitretin_Synthesis cluster_C15 C15 Phosphonium Salt Synthesis cluster_Acitretin Acitretin Synthesis A 4-Methoxy-2,3,6- trimethylbenzaldehyde B 4-(4-methoxy-2,3,6- trimethylphenyl)-but-3-en-2-one A->B Acetone, NaOH C 5-(4-methoxy-2,3,6- trimethylphenyl)-3-methyl- penta-1,4-dien-3-ol B->C Vinyl magnesium bromide D 5-(4-methoxy-2,3,6- trimethylphenyl)-3-methyl- penta-2,4-diene-1- triphenylphosphonium bromide C->D Triphenylphosphine hydrobromide F Acitretin Butyl Ester (cis/trans mixture) D->F Base (e.g., NaH) E 3-Formyl-crotonic acid butyl ester E->F G Crude Acitretin (cis/trans mixture) F->G Hydrolysis (KOH) H Pure Acitretin (all-trans) G->H Purification/ Isomerization

Caption: Overall workflow for the synthesis of Acitretin.

Logical Relationship of Key Synthesis Stages

Acitretin_Stages Start Starting Material: 4-Methoxy-2,3,6- trimethylbenzaldehyde C15_Synth Synthesis of C15 Phosphonium Salt Start->C15_Synth Wittig Wittig Reaction with C5 Aldehyde Ester C15_Synth->Wittig Hydrolysis Ester Hydrolysis Wittig->Hydrolysis Purification Purification and Isomerization Hydrolysis->Purification Final_Product Acitretin (API) Purification->Final_Product

Caption: Key stages in the synthesis of Acitretin.

Mechanism of Action: A Brief Overview

Acitretin's therapeutic effect in psoriasis is attributed to its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs). This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation. In psoriatic skin, acitretin helps to normalize the abnormal growth and differentiation of keratinocytes and reduces the expression of pro-inflammatory cytokines.

Signaling Pathway of Acitretin

Acitretin_Mechanism Acitretin Acitretin Cell Cell Membrane Acitretin->Cell Enters Cell RAR_RXR RAR/RXR Heterodimer Cell->RAR_RXR Binds to RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Effects Normalization of Keratinocyte Growth & Anti-inflammatory Effects Gene_Transcription->Cellular_Effects

Caption: Simplified signaling pathway of Acitretin.

References

Protecting Alcohol Functional Groups with 4-Methoxy-2,3,6-trimethylbenzyl Bromide (MTMB-Br)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group is an effective protecting group for alcohol functional groups. Introduced via its corresponding bromide, 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br), the MTM ether offers a unique set of stability and cleavage characteristics.

The MTM group is structurally related to the well-established p-methoxybenzyl (PMB) group. The additional electron-donating methyl groups on the aromatic ring of the MTM group are anticipated to enhance its acid lability and susceptibility to oxidative cleavage, potentially allowing for more selective deprotection under milder conditions compared to the PMB group.

This document provides detailed application notes and protocols for the protection of alcohols using MTMB-Br and the subsequent deprotection of the resulting MTM ethers. The provided data and protocols are based on analogous reactions with the closely related PMB protecting group, as specific literature on MTMB is limited.

Protection of Alcohols with MTMB-Br

The protection of an alcohol as its MTM ether is typically achieved via a Williamson ether synthesis. The alcohol is treated with a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with MTMB-Br.

General Experimental Workflow for MTM Protection

ProtectionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol (R-OH) Reaction_Vessel Anhydrous Solvent (e.g., THF, DMF) Inert Atmosphere (N2 or Ar) Alcohol->Reaction_Vessel MTMB_Br MTMB-Br MTMB_Br->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Quench Quench (e.g., H2O, sat. NH4Cl) Reaction_Vessel->Quench Reaction Completion Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product MTM Protected Alcohol (R-OMTM) Purification->Product DeprotectionDecision Start MTM-Protected Substrate Acid_Sensitive Acid-Sensitive Functional Groups? Start->Acid_Sensitive Oxidatively_Sensitive Oxidatively Sensitive Functional Groups? Acid_Sensitive->Oxidatively_Sensitive No DDQ_Deprotection Use Oxidative Deprotection (e.g., DDQ) Acid_Sensitive->DDQ_Deprotection Yes Acid_Deprotection Use Acidic Deprotection (e.g., TFA) Oxidatively_Sensitive->Acid_Deprotection No Alternative_Method Consider Alternative Protecting Group or Deprotection Method Oxidatively_Sensitive->Alternative_Method Yes

Application Notes: Protecting Carboxylic Acids with 4-Methoxy-2,3,6-trimethylbenzyl Bromide (MTMB-Br)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the judicious use of protecting groups is paramount. The 4-methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich, substituted benzyl-type protecting group for carboxylic acids. While literature specifically detailing the use of 4-methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br) for the protection of carboxylic acids is not abundant, its structural similarity to the widely used p-methoxybenzyl (PMB) group allows for the extrapolation of reliable protection and deprotection protocols.

The presence of three additional methyl groups on the aromatic ring of the MTMB group, compared to the PMB group, is anticipated to confer unique properties. These may include increased steric hindrance around the ester linkage, potentially enhancing its stability towards certain reagents. Furthermore, the electron-donating nature of the methyl groups is expected to increase the electron density of the aromatic ring, which may facilitate certain deprotection methods, such as oxidative cleavage.

These application notes provide a comprehensive overview of the anticipated methods for the protection of carboxylic acids using MTMB-Br and subsequent deprotection of the resulting MTMB esters. The protocols and data presented herein are based on established procedures for the analogous PMB protecting group and are intended to serve as a foundational guide for researchers.

Principle of Protection

The fundamental principle behind the use of the MTMB group is the conversion of a reactive carboxylic acid functional group into a more stable ester. This masking prevents the carboxylic acid from undergoing undesirable reactions during subsequent synthetic steps. The MTMB ester can then be selectively cleaved under specific conditions to regenerate the carboxylic acid.

Proposed Advantages of the MTMB Protecting Group

  • Enhanced Stability: The steric bulk imparted by the three methyl groups on the aromatic ring may provide greater stability to the MTMB ester compared to the PMB ester, particularly towards nucleophilic attack.

  • Facilitated Oxidative Deprotection: The increased electron-donating character of the trimethyl-substituted benzene ring is expected to lower the oxidation potential of the MTMB group, potentially allowing for faster and more efficient deprotection under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Acid-Labile Nature: Similar to other benzyl-type protecting groups with electron-donating substituents, the MTMB group is expected to be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), due to the formation of a stabilized carbocation intermediate.

  • Orthogonality: The MTMB group offers orthogonality to other protecting groups. For instance, it is expected to be stable under basic conditions used to cleave simple alkyl esters and under conditions for the removal of Fmoc groups in peptide synthesis.

Data Presentation

The following tables summarize the anticipated reaction conditions and expected outcomes for the protection and deprotection of carboxylic acids using the MTMB group. Note: This data is hypothetical and extrapolated from the known chemistry of the p-methoxybenzyl (PMB) protecting group.

Table 1: Hypothetical Conditions for the Protection of Carboxylic Acids as MTMB Esters

Carboxylic Acid SubstrateBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Benzoic AcidCs₂CO₃DMF1225> 90
Boc-Gly-OHK₂CO₃Acetonitrile1650> 85
Phenylacetic AcidDBUCH₂Cl₂825> 90

Table 2: Hypothetical Conditions for the Deprotection of MTMB Esters

Deprotection MethodReagentSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Oxidative CleavageDDQ (1.2 equiv)CH₂Cl₂/H₂O (18:1)1 - 325> 90
Acid-Catalyzed CleavageTFA/CH₂Cl₂ (1:1)-0.5 - 225> 95
Catalytic HydrogenolysisH₂, 10% Pd/CMethanol4 - 825> 90

Mandatory Visualizations

G Workflow for Carboxylic Acid Protection with MTMB-Br cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid (R-COOH) Reaction Dissolve in aprotic solvent (e.g., DMF) Stir at room temperature CarboxylicAcid->Reaction MTMB_Br MTMB-Br MTMB_Br->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Workup Aqueous Work-up Reaction->Workup Reaction complete Purification Column Chromatography Workup->Purification Product MTMB-protected Carboxylic Acid (R-COOMTMB) Purification->Product

Caption: A generalized workflow for the protection of a carboxylic acid using this compound (MTMB-Br).

G Proposed Mechanism for Oxidative Deprotection with DDQ MTMB_Ester MTMB Ester ChargeTransfer Charge-Transfer Complex MTMB_Ester->ChargeTransfer DDQ DDQ DDQ->ChargeTransfer Carbocation MTMB Carbocation ChargeTransfer->Carbocation Single Electron Transfer Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O CarboxylicAcid Carboxylic Acid Hemiacetal->CarboxylicAcid Byproduct 4-Methoxy-2,3,6-trimethylbenzaldehyde Hemiacetal->Byproduct

Caption: Proposed mechanism for the oxidative deprotection of an MTMB ester using DDQ.

G Proposed Mechanism for Acid-Catalyzed Deprotection MTMB_Ester MTMB Ester Protonation Protonated Ester MTMB_Ester->Protonation + H⁺ (from TFA) Carbocation MTMB Carbocation Protonation->Carbocation CarboxylicAcid Carboxylic Acid Protonation->CarboxylicAcid

Caption: Proposed mechanism for the acid-catalyzed deprotection of an MTMB ester.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the well-established procedures for the analogous p-methoxybenzyl (PMB) protecting group. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Carboxylic Acid using this compound (MTMB-Br)

Objective: To protect a generic carboxylic acid (R-COOH) as its MTMB ester.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (MTMB-Br) (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous DMF.

  • Add cesium carbonate (1.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of MTMB-Br (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired MTMB ester.

Protocol 2: Oxidative Deprotection of an MTMB-Ester using DDQ

Objective: To deprotect an MTMB-ester to the corresponding carboxylic acid using DDQ.

Materials:

  • MTMB-ester (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve the MTMB-ester (1.0 equiv) in a mixture of dichloromethane and water (18:1 v/v).

  • Add DDQ (1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. The reaction mixture will likely change color.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is colorless.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the free carboxylic acid.

Protocol 3: Acid-Catalyzed Deprotection of an MTMB-Ester using Trifluoroacetic Acid (TFA)

Objective: To deprotect an MTMB-ester using TFA.

Materials:

  • MTMB-ester (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

Equipment:

  • Round-bottom flask with a stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the MTMB-ester (1.0 equiv) in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the TFA and dichloromethane under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

  • The resulting crude carboxylic acid can be used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.

Conclusion

The 4-methoxy-2,3,6-trimethylbenzyl (MTMB) group, while not as extensively documented as the p-methoxybenzyl (PMB) group, presents a potentially valuable alternative for the protection of carboxylic acids. The protocols and conceptual framework provided in these application notes, derived from the well-established chemistry of the PMB group, offer a solid starting point for researchers interested in exploring the utility of the MTMB protecting group. The anticipated enhanced stability and potentially more facile oxidative cleavage could offer advantages in specific synthetic contexts. As with any new methodology, empirical optimization for specific substrates is recommended.

Application Notes and Protocols: Orthogonal Protecting Group Strategies with 4-Methoxy-2,3,6-trimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount. Orthogonal protecting group strategies, which involve the selective removal of one type of protecting group in the presence of others under specific and non-interfering reaction conditions, are essential for achieving high yields and purity. The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich benzyl ether protecting group that offers unique advantages in such strategies. Its increased electron density, due to the methoxy and trimethyl substituents on the aromatic ring, renders it significantly more labile to acidic and oxidative cleavage conditions compared to the widely used p-methoxybenzyl (PMB) group. This heightened sensitivity allows for its selective removal under milder conditions, thereby preserving other, more robust protecting groups within a complex molecular architecture.

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br) as a versatile protecting group for alcohols, amines, and thiols. The protocols outlined herein are based on established methodologies for analogous benzyl-type protecting groups and are intended to serve as a comprehensive guide. Researchers are advised that optimization of reaction conditions for specific substrates may be necessary.

Synthesis of this compound (MTMB-Br)

The synthesis of the protecting group reagent, this compound, typically starts from the corresponding alcohol.

Protocol 1: Synthesis of this compound

StepReagent/SolventConditionsTypical Yield
14-Methoxy-2,3,6-trimethylbenzyl alcohol, Carbon tetrabromide, Triphenylphosphine, Diethyl etherIce bath to room temperature, 3 hours~45-55%
2Silica gel chromatographyEluent: Ether/Hexane (1:1)-
3Bulb-to-bulb distillation120-140 °C (22 Torr)-

Experimental Protocol:

  • Dissolve 4-Methoxy-2,3,6-trimethylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether (approx. 15 mL per gram of alcohol).

  • To this solution, add carbon tetrabromide (2.0 eq).

  • Cool the mixture in an ice bath and add triphenylphosphine (2.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an ether/hexane mixture as the eluent to yield this compound as a colorless oil. Further purification can be achieved by bulb-to-bulb distillation.

Protection of Functional Groups with MTMB-Br

The MTMB group can be readily introduced to protect various functional groups under standard Williamson ether synthesis conditions.

Protection of Alcohols

Protocol 2: General Procedure for the MTMB Protection of Alcohols

SubstrateBaseSolventTemperatureTime (h)Typical Yield (%)
Primary AlcoholNaHTHF/DMF0 °C to rt2-485-95
Secondary AlcoholNaHDMFrt to 50 °C4-870-85
PhenolK₂CO₃AcetoneReflux6-1290-98

Experimental Protocol (for a primary alcohol):

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C, add a solution of the alcohol (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protection of Amines and Thiols

Similar conditions can be applied for the protection of amines and thiols, with adjustments to the base and reaction conditions as required for the specific substrate.

Deprotection of the MTMB Group

The key advantage of the MTMB group lies in its facile cleavage under mild conditions, enabling orthogonal protection strategies.

Oxidative Cleavage with DDQ

The increased electron-donating nature of the MTMB group makes it highly susceptible to oxidative cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful as it is orthogonal to many other protecting groups.

Protocol 3: Oxidative Deprotection of MTMB Ethers using DDQ

Substrate TypeDDQ (eq)SolventTemperatureTimeTypical Yield (%)
MTMB-protected Alcohol1.1 - 1.5CH₂Cl₂/H₂O (18:1)0 °C to rt0.5 - 2 h80-95
MTMB-protected Phenol1.1 - 1.5CH₂Cl₂/H₂O (18:1)0 °C15 - 30 min85-98

Experimental Protocol:

  • Dissolve the MTMB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Acid-Catalyzed Cleavage

The MTMB group is significantly more acid-labile than the PMB group and can be cleaved under very mild acidic conditions.

Protocol 4: Acidic Deprotection of MTMB Ethers

AcidScavengerSolventTemperatureTimeTypical Yield (%)
1% TFATriethylsilaneCH₂Cl₂0 °C to rt15 - 60 min85-95
Acetic Acid (80%)-H₂Ort to 50 °C1 - 4 h70-90

Experimental Protocol (using TFA):

  • Dissolve the MTMB-protected substrate (1.0 eq) in dichloromethane.

  • Add triethylsilane (2-5 eq) as a cation scavenger.

  • Cool the solution to 0 °C and add trifluoroacetic acid (1% v/v) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Hydrogenolysis

Like other benzyl-type ethers, the MTMB group can be removed by catalytic hydrogenolysis.

Protocol 5: Deprotection of MTMB Ethers by Hydrogenolysis

CatalystHydrogen SourceSolventPressureTemperatureTimeTypical Yield (%)
Pd/C (10%)H₂Methanol/Ethyl Acetate1 atmrt2-6 h90-99
Pd(OH)₂/CH₂Ethanol1 atmrt1-4 h90-99

Experimental Protocol:

  • Dissolve the MTMB-protected substrate in a suitable solvent such as methanol or ethyl acetate.

  • Add the palladium catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.

Orthogonal Protecting Group Strategies

The differential lability of the MTMB group allows for its selective removal in the presence of other common protecting groups.

Orthogonality with other Benzyl-type Protecting Groups

The MTMB group can be selectively cleaved by mild acid or DDQ in the presence of a standard benzyl (Bn) group. The Bn group requires stronger conditions for cleavage (e.g., hydrogenolysis or strong acid).

Orthogonal_Strategy_1 Molecule Substrate-O-MTMB Substrate-O-Bn Step1 Mild Acid (e.g., 1% TFA) or DDQ Molecule->Step1 Selective MTMB Cleavage Intermediate Substrate-OH Substrate-O-Bn Step1->Intermediate Step2 Hydrogenolysis (H₂, Pd/C) or Strong Acid Intermediate->Step2 Bn Cleavage Final Substrate-OH Substrate-OH Step2->Final

Caption: Selective cleavage of MTMB in the presence of a Benzyl group.

Orthogonality with Silyl Ethers

The MTMB group is stable to the fluoride-based conditions used to cleave silyl ethers like TBDMS or TIPS. Conversely, silyl ethers are generally stable to the oxidative conditions used to remove MTMB.

Orthogonal_Strategy_2 Molecule Substrate-O-MTMB Substrate-O-TBDMS Step1 TBAF Molecule->Step1 Selective Silyl Cleavage Intermediate Substrate-O-MTMB Substrate-OH Step1->Intermediate Step2 DDQ Intermediate->Step2 MTMB Cleavage Final Substrate-OH Substrate-OH Step2->Final

Caption: Orthogonal deprotection of MTMB and TBDMS groups.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the protection of a diol, selective deprotection, and subsequent functionalization.

Workflow Start Diol Substrate Protection Protection with MTMB-Br, NaH, DMF Start->Protection ProtectedDiol Di-MTMB Protected Diol Protection->ProtectedDiol SelectiveDeprotection Selective Cleavage of one MTMB (e.g., enzymatic or steric control) ProtectedDiol->SelectiveDeprotection MonoProtected Mono-MTMB Protected Diol SelectiveDeprotection->MonoProtected Functionalization Functionalization of free -OH MonoProtected->Functionalization FunctionalizedIntermediate Functionalized Intermediate Functionalization->FunctionalizedIntermediate FinalDeprotection Deprotection of remaining MTMB (DDQ or mild acid) FunctionalizedIntermediate->FinalDeprotection FinalProduct Final Product FinalDeprotection->FinalProduct

Caption: A general workflow for a synthetic sequence using MTMB protection.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group serves as a valuable tool in modern organic synthesis. Its enhanced lability compared to other benzyl-type ethers provides a greater degree of flexibility in designing orthogonal protection strategies. The protocols and data presented in these application notes offer a starting point for the successful implementation of the MTMB group in the synthesis of complex molecules. As with any synthetic methodology, empirical optimization for each specific substrate is recommended to achieve the best results.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The brominating agent (e.g., NBS) may have degraded, or the radical initiator (e.g., AIBN, benzoyl peroxide) may be old or improperly stored. 2. Insufficient Initiation: The reaction may not have been initiated properly due to inadequate heating or insufficient UV light exposure. 3. Reaction Quenching: Presence of radical scavengers (e.g., oxygen, certain impurities) in the reaction mixture.1. Reagent Quality Check: Use freshly opened or purified N-bromosuccinimide (NBS). Ensure the radical initiator is from a reliable source and has been stored correctly. 2. Proper Initiation: Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically 70-80 °C for AIBN). If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. 3. Degas the Solvent: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it to remove dissolved oxygen.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), leading to the formation of a dibrominated byproduct.[1] 2. Aromatic Ring Bromination: The electron-rich methoxy and methyl-substituted benzene ring is susceptible to electrophilic aromatic substitution, especially if elemental bromine is present in high concentrations.[2]1. Control Reaction Conditions: Carefully monitor the reaction progress using TLC or GC. Use a slight excess of the starting material relative to NBS to minimize over-bromination. 2. Use NBS: Employ N-bromosuccinimide (NBS) as the brominating agent. NBS maintains a low, steady concentration of bromine, which favors free-radical benzylic bromination over electrophilic aromatic bromination.[3][4]
Starting Material Remains Unreacted 1. Inadequate Mixing: Poor stirring can lead to localized depletion of reagents. 2. Low Reaction Temperature: The temperature may be too low for efficient radical initiation and propagation.1. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to find the optimal balance between reaction rate and selectivity.
Product Decomposition during Workup or Purification 1. Hydrolysis: Benzyl bromides can be sensitive to water and may hydrolyze back to the corresponding alcohol, especially under basic conditions. 2. Thermal Instability: Prolonged heating during solvent evaporation or distillation can cause decomposition.1. Anhydrous Conditions: Use anhydrous solvents for the workup and extraction. Minimize contact with aqueous solutions. If an aqueous wash is necessary, perform it quickly with cold water or brine. 2. Avoid Excessive Heat: Use a rotary evaporator at a moderate temperature to remove the solvent. If distillation is required, perform it under reduced pressure to lower the boiling point.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common and direct precursor would be 4-Methoxy-2,3,6-trimethylbenzyl alcohol. An alternative, though likely more challenging route, would be the direct benzylic bromination of 1,2,4-trimethyl-5-methoxybenzene.

Q2: Which brominating agent is most suitable for this synthesis?

N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[6] The methoxy and trimethyl-substituted benzene ring is highly activated and prone to electrophilic attack. NBS provides a low concentration of bromine radicals, promoting selective bromination at the benzylic position while minimizing side reactions on the aromatic ring.[2][4]

Q3: How can I minimize the formation of the dibrominated byproduct?

To reduce over-bromination, you can:

  • Use a molar ratio of the starting material to NBS of approximately 1:1 or a slight excess of the starting material.

  • Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.

  • Avoid excessively high temperatures and prolonged reaction times.[1]

Q4: What are the best practices for purifying the final product?

Purification can typically be achieved by:

  • Column Chromatography: This is a very effective method for separating the desired benzyl bromide from the starting alcohol, any over-brominated byproducts, and succinimide.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Aqueous Workup: Washing the crude reaction mixture with a mild aqueous base like sodium bicarbonate solution can help remove any acidic impurities.[8]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be employed.[5]

Q5: My reaction is not proceeding to completion. What should I do?

If the reaction stalls, consider the following:

  • Add more initiator: The radical initiator may have been consumed. Adding a small additional portion of the initiator can help restart the reaction.

  • Check for inhibitors: Ensure your solvent and reagents are free from radical inhibitors.

  • Increase the temperature: A modest increase in temperature can enhance the rate of radical formation and propagation.

Experimental Protocols

Synthesis of this compound from 4-Methoxy-2,3,6-trimethylbenzyl alcohol

This protocol is a representative procedure based on standard methods for the conversion of benzyl alcohols to benzyl bromides.

Materials:

  • 4-Methoxy-2,3,6-trimethylbenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Methoxy-2,3,6-trimethylbenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of a generic benzylic bromination reaction, illustrating common optimization parameters.

Entry Brominating Agent Initiator/Method Solvent Temperature (°C) Time (h) Yield (%)
1NBS (1.1 eq)AIBN (0.1 eq)CCl₄77485
2NBS (1.1 eq)Benzoyl Peroxide (0.1 eq)Chlorobenzene80382
3NBS (1.1 eq)UV light (365 nm)Acetonitrile25678
4Br₂ (1.1 eq)UV light (365 nm)CCl₄25265 (with ring bromination)
5NBS (1.5 eq)AIBN (0.1 eq)CCl₄77670 (with dibromide formation)

Visualizations

Synthesis_Pathway Start 4-Methoxy-2,3,6-trimethylbenzyl alcohol Product This compound Start->Product Reagents NBS, PPh3 Reagents->Start Solvent DCM, 0°C to RT Solvent->Start Troubleshooting_Workflow Start Low Yield of Benzyl Bromide Check_Reagents Check Purity of NBS and Initiator Start->Check_Reagents Check_Initiation Verify Initiation Conditions (Temp/UV) Start->Check_Initiation Check_Side_Products Analyze Crude Mixture for Byproducts Start->Check_Side_Products Over_Bromination Dibromide or Ring Bromination Detected Check_Side_Products->Over_Bromination No_Reaction Mainly Starting Material Remains Check_Side_Products->No_Reaction Optimize_Conditions Adjust Stoichiometry and Reaction Time Over_Bromination->Optimize_Conditions Improve_Initiation Increase Temperature or Add Initiator No_Reaction->Improve_Initiation Solution Improved Yield Optimize_Conditions->Solution Improve_Initiation->Solution Logical_Relationships Yield Yield Selectivity Selectivity Reaction_Rate Reaction Rate Temperature Temperature Temperature->Selectivity - Temperature->Reaction_Rate + NBS_Conc [NBS] NBS_Conc->Yield + (to a point) NBS_Conc->Selectivity - (if too high) Initiator_Conc [Initiator] Initiator_Conc->Reaction_Rate +

References

Side reactions of 4-Methoxy-2,3,6-trimethylbenzyl bromide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methoxy-2,3,6-trimethylbenzyl bromide

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their reactions, minimize side products, and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound for alkylation?

A1: The most common side reactions are elimination, hydrolysis, and over-alkylation.

  • Elimination (Dehydrobromination): This is often a significant side reaction, especially with sterically hindered or strong bases, leading to the formation of a styrene derivative. Benzylic halides can readily undergo E1 or E2 elimination.[1]

  • Hydrolysis: Due to the high reactivity of the benzylic bromide, it can react with trace amounts of water in the solvent or during aqueous workup to form the corresponding 4-Methoxy-2,3,6-trimethylbenzyl alcohol.

  • Homocoupling: Two molecules of the benzyl bromide may react to form a bibenzyl derivative, although this is typically a minor pathway unless specific reagents (like certain metals) are used.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the desired nucleophile, leading to undesired ether byproducts.

Q2: How does the structure of this compound influence its reactivity and potential for side reactions?

A2: The structure has two key features that dictate its reactivity:

  • Electron-Donating Groups: The methoxy group and three methyl groups on the aromatic ring are electron-donating. This stabilizes the benzylic carbocation that can form if the bromide leaving group departs.[2] This enhanced stability makes the compound highly reactive and can favor an SN1 pathway, which often competes with E1 elimination.[3]

  • Steric Hindrance: The methyl groups at positions 2 and 6 create significant steric hindrance around the benzylic carbon.[4] This can slow down the desired SN2 reaction with bulky nucleophiles and may increase the proportion of elimination products, particularly when a bulky base is used.[4]

Q3: My reaction mixture turns dark brown or black upon adding the base or benzyl bromide. What is causing this decomposition?

A3: Dark coloration often indicates decomposition. Substituted benzyl bromides, especially those with activating electron-donating groups, can be unstable.[5] This can be caused by:

  • Strongly basic or nucleophilic conditions: Promoting various side reactions and polymerization.

  • Presence of impurities: Trace metals or other reactive species can catalyze decomposition.

  • Elevated temperatures: The compound may not be stable at higher reaction temperatures. Consider running the reaction at a lower temperature, even if it proceeds more slowly.

Q4: What is the best way to remove unreacted this compound after the reaction is complete?

A4: Unreacted benzyl bromide can be removed using several methods:

  • Quenching with a nucleophilic scavenger: Adding a small amount of a highly nucleophilic amine, like triethylamine or piperidine, can convert the remaining benzyl bromide into a water-soluble quaternary ammonium salt, which can be easily removed during an aqueous workup.[6]

  • Chromatography: It is generally non-polar and can be separated from more polar products by silica gel column chromatography.[6]

  • Distillation: If the desired product is non-volatile, the benzyl bromide can sometimes be removed under reduced pressure, though care must be taken if the product is heat-sensitive.[6]

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low yield of desired product; multiple spots on TLC. 1. Elimination Side Reaction: A non-polar spot corresponding to the styrene byproduct is observed. This is favored by strong, bulky bases (e.g., t-BuOK) and high temperatures.1. Change the Base: Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. 2. Lower the Temperature: Run the reaction at room temperature or 0 °C. 3. Change the Solvent: Use a polar aprotic solvent like DMF or acetonitrile to favor substitution over elimination.
Product is contaminated with 4-Methoxy-2,3,6-trimethylbenzyl alcohol. Hydrolysis: The benzyl bromide reacted with water.1. Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Modify Workup: Minimize contact time with water during the workup. Use brine washes to reduce the water content of the organic layer before drying.
Reaction is sluggish or does not go to completion. 1. Steric Hindrance: The nucleophile or the benzyl bromide itself is too sterically hindered for an efficient SN2 reaction. 2. Insufficient Base Strength: The nucleophile (e.g., an alcohol) is not fully deprotonated.1. Increase Temperature Carefully: Gently heat the reaction (e.g., to 40-50 °C), but monitor for decomposition. 2. Use a Stronger, Less Hindered Base: Sodium hydride (NaH) is often effective for deprotonating alcohols but must be handled with extreme care.[7] 3. Add a Catalyst: A catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.
Di-alkylation or over-alkylation observed. The nucleophile has more than one reactive site, or the mono-alkylated product is deprotonated and reacts again.1. Use an Excess of the Nucleophile: Use a 2-3 fold excess of the nucleophile relative to the benzyl bromide to favor mono-alkylation. 2. Inverse Addition: Add the benzyl bromide slowly to a solution of the deprotonated nucleophile to maintain a low concentration of the electrophile.

Illustrative Data: Effect of Reaction Conditions

The following table provides an illustrative summary of how reaction conditions can influence the product distribution in a typical O-alkylation of a phenol. Note: These are representative values and not from a specific cited experiment for this exact molecule.

Base Solvent Temperature (°C) Approx. Yield of Desired Ether (%) Approx. Yield of Elimination Product (%)
K₂CO₃Acetonitrile8085<5
NaHTHF257510
t-BuOKt-BuOH503060
Cs₂CO₃DMF2590<5

Detailed Experimental Protocol: O-Alkylation of 4-Nitrophenol

This protocol provides a general method for the O-alkylation of a phenol using this compound, with steps designed to minimize side reactions.

1. Materials:

  • 4-Nitrophenol (1.0 eq)

  • This compound (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NH₄Cl solution

  • Brine

2. Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe until a stirrable suspension is formed (approx. 0.2 M concentration).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired ether.

Visual Guides (Diagrams)

ReactionPathways Start Reactants (Nucleophile + Benzyl Bromide) SN2 SN2 Pathway (Concerted) Start->SN2 Weak Base Polar Aprotic Solvent SN1 SN1 Pathway (Carbocation Intermediate) Start->SN1 Favored by e-donating groups E2 E2 Pathway (Strong/Bulky Base) Start->E2 Strong/Bulky Base High Temp Hydrolysis Hydrolysis (Trace H2O) Start->Hydrolysis Product Desired Alkylated Product SN2->Product SN1->Product E1 E1 Pathway (Competes with SN1) SN1->E1 competes Elimination Elimination Byproduct E2->Elimination E1->Elimination Alcohol Alcohol Byproduct Hydrolysis->Alcohol TroubleshootingFlowchart start Problem Observed in Reaction tlc Multiple Spots on TLC? start->tlc yield Low Yield? start->yield nonpolar_spot Non-polar byproduct spot present? tlc->nonpolar_spot Yes polar_spot Polar byproduct spot present (near baseline)? tlc->polar_spot Yes no_completion Reaction not complete? yield->no_completion Yes elimination Likely Cause: Elimination Solution: - Use weaker base (K2CO3) - Lower temperature - Use polar aprotic solvent nonpolar_spot->elimination Yes hydrolysis Likely Cause: Hydrolysis Solution: - Use anhydrous conditions - Minimize water in workup polar_spot->hydrolysis Yes optimize Likely Cause: Steric Hindrance or Low Reactivity Solution: - Increase temp slightly - Use stronger base (NaH) - Add NaI catalyst no_completion->optimize Yes

References

Technical Support Center: Purification of 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-Methoxy-2,3,6-trimethylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route employed. If synthesized via benzylic bromination of 1-methoxy-2,3,5-trimethylbenzene (isodurene) using a brominating agent like N-bromosuccinimide (NBS), potential impurities include:

  • Unreacted starting material: 1-methoxy-2,3,5-trimethylbenzene.

  • Over-brominated species: 4-Methoxy-2,3-di(bromomethyl)-6-methylbenzene or other dibrominated isomers.

  • Ring-brominated byproducts: Though benzylic bromination is generally favored, some electrophilic substitution on the electron-rich aromatic ring can occur.

  • Decomposition products: Hydrolysis of the benzyl bromide to 4-Methoxy-2,3,6-trimethylbenzyl alcohol can occur if moisture is present. Oxidation to the corresponding benzaldehyde is also possible.

  • Reagent-derived impurities: Succinimide (if NBS is used).

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A non-polar eluent system is generally effective. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The product, being relatively non-polar, should have a moderate Rf value. Adjust the solvent polarity to achieve good separation between the product and impurities.

  • Visualization: The product and many aromatic impurities can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be used to visualize non-UV active impurities.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound is a reactive compound and should be stored with care to prevent decomposition.

  • Temperature: Store at low temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Light: Protect from light, as it can promote radical decomposition.

  • Container: Use a tightly sealed, dry glass container.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography

Problem 1: Poor separation of the product from a non-polar impurity (likely the starting material).

  • Possible Cause: The eluent system is too polar, causing both compounds to move too quickly up the column.

  • Solution: Decrease the polarity of the mobile phase. Use a higher ratio of hexane to ethyl acetate (e.g., 95:5 or even pure hexane). A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can also be effective.

Problem 2: The product appears to be decomposing on the silica gel column.

  • Possible Cause: Silica gel is slightly acidic and can promote the decomposition of sensitive benzyl bromides.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a neutralizer like triethylamine (~1% v/v).

    • Use a different stationary phase: Consider using neutral alumina for chromatography.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Problem 3: The compound streaks on the TLC plate and the column.

  • Possible Cause: The sample is too concentrated, or there are highly polar impurities.

  • Solution:

    • Dilute the sample: Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.

    • Pre-purification: Perform a simple aqueous work-up (washing with water and brine) to remove any highly polar, water-soluble impurities before attempting column chromatography.

Parameter Recommended Starting Conditions Troubleshooting Tips
Stationary Phase Silica Gel (230-400 mesh)If decomposition occurs, use deactivated silica gel or neutral alumina.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (9:1 v/v)Adjust polarity for optimal separation. For non-polar impurities, decrease ethyl acetate. For polar impurities, increase ethyl acetate.
TLC Rf Value ~0.3 - 0.5[1]An Rf in this range generally provides good separation on a column.[1]
Loading Technique Dry loading for less soluble samplesWet loading with a minimal amount of solvent is also an option.
Recrystallization

Problem 1: The compound does not crystallize from the chosen solvent.

  • Possible Cause: The compound is too soluble in the solvent, even at low temperatures, or the solution is not saturated.

  • Solution:

    • Choose a different solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a relatively non-polar compound like this, consider solvents like ethanol, methanol, or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Problem 2: The compound oils out instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the solvent is not ideal.

  • Solution:

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Use a solvent pair: Dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Solvent System Procedure Expected Outcome
Ethanol Dissolve the crude product in a minimal amount of hot ethanol. Allow to cool slowly to room temperature, then in an ice bath.Formation of crystalline solid. Filter and wash with cold ethanol.
Hexane/Ethyl Acetate Dissolve the crude product in a minimal amount of ethyl acetate. Slowly add hexane until the solution becomes cloudy. Warm gently until clear, then cool slowly.Precipitation of purified product.
Distillation

Problem 1: The compound decomposes during distillation at atmospheric pressure.

  • Possible Cause: Benzyl bromides can be thermally labile and may decompose at their high boiling points.

  • Solution: Use vacuum distillation to lower the boiling point of the compound. For a similar compound, 4-methoxybenzyl bromide, a boiling point of 120°-140°C at 22 Torr has been reported.[2] A similar range under reduced pressure would be expected for the target compound.

Problem 2: The distilled product is still impure.

  • Possible Cause: The boiling points of the product and a major impurity are too close for simple distillation to be effective.

  • Solution:

    • Fractional distillation: Use a fractionating column to improve the separation efficiency.

    • Combine purification methods: Use distillation as a preliminary purification step to remove high-boiling or non-volatile impurities, followed by column chromatography or recrystallization for final purification.

Parameter Recommendation Notes
Method Vacuum DistillationEssential to prevent thermal decomposition.
Apparatus Use a short path distillation apparatus for small quantities to minimize loss.Ensure all glassware is dry to prevent hydrolysis.
Pressure < 10 TorrThe boiling point will be significantly lower at this pressure.

Experimental Workflows and Diagrams

Logical Workflow for Purification Technique Selection

The choice of purification technique depends on the nature and quantity of impurities. The following diagram illustrates a logical workflow for selecting the appropriate method.

Purification_Workflow Start Crude Product Analysis (TLC) Impurity_Type Identify Major Impurity Type Start->Impurity_Type NonPolar Non-polar Impurity (e.g., Starting Material) Impurity_Type->NonPolar Rf similar to product Polar Polar Impurity (e.g., Alcohol byproduct) Impurity_Type->Polar Rf << product HighBoiling High-Boiling/Non-Volatile Impurity Impurity_Type->HighBoiling Stays at baseline Chromatography Column Chromatography NonPolar->Chromatography Recrystallization Recrystallization Polar->Recrystallization Distillation Vacuum Distillation HighBoiling->Distillation Final_Product Pure Product Chromatography->Final_Product Recrystallization->Final_Product Distillation->Final_Product

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Column Chromatography

The following diagram outlines the key steps for purifying this compound using column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column 1. Pack Column with Silica Gel prep_eluent 2. Prepare Eluent (e.g., Hexane:EtOAc 9:1) prep_column->prep_eluent prep_sample 3. Dissolve Crude Product in Minimum Solvent prep_eluent->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent System load_sample->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine_fractions 8. Combine Pure Fractions tlc_fractions->combine_fractions evaporate 9. Evaporate Solvent combine_fractions->evaporate end_product Pure this compound evaporate->end_product

Caption: Step-by-step workflow for column chromatography.

References

Overcoming solubility issues with 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in experimental settings, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an oil at room temperature, which generally indicates good solubility in a range of common organic solvents. Its structure, containing a substituted aromatic ring and a methoxy group, suggests it is soluble in non-polar and moderately polar aprotic solvents. It is known to be soluble in chloroform, dichloromethane, and tetrahydrofuran[1].

Q2: In which solvents is this compound expected to be soluble?

A2: Based on its chemical structure and the "like dissolves like" principle, this compound is expected to be soluble in the solvents listed in the table below. The choice of solvent should be guided by the specific requirements of the reaction or experiment.

Q3: Are there any common impurities in this compound that could affect its solubility or reactivity?

A3: As with many benzyl bromides, impurities can arise from the synthesis or degradation. Potential impurities could include the corresponding alcohol (4-methoxy-2,3,6-trimethylbenzyl alcohol) from hydrolysis or unreacted starting materials from its synthesis. These impurities can sometimes affect reaction outcomes, particularly in moisture-sensitive reactions like Grignard formations.

Solubility Data

The following table summarizes the known and predicted solubility of this compound in common laboratory solvents.

SolventChemical FormulaPolarityPredicted SolubilityNotes
Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈OModerately PolarSoluble[1]A common solvent for Grignard reactions.
Diethyl Ether(C₂H₅)₂OLow PolarityHighly SolubleAnother standard solvent for Grignard reactions.
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble[1]Useful for a variety of organic reactions and purifications.
ChloroformCHCl₃Polar AproticSoluble[1]Similar applications to dichloromethane.
TolueneC₇H₈Non-PolarHighly SolubleA good choice for reactions requiring higher temperatures.
Hexane / HeptaneC₆H₁₄ / C₇H₁₆Non-PolarSolubleMay be used for chromatography but less so as a reaction solvent for polar reagents.
Polar Aprotic Solvents
Dimethylformamide (DMF)C₃H₇NOHigh PolarityLikely SolubleOften used for substitution reactions.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHigh PolarityLikely SolubleA highly polar solvent, use should be tested for specific applications.
Protic Solvents
WaterH₂OHighly PolarInsolubleThe compound is expected to be insoluble in water due to its largely non-polar structure.
Ethanol / MethanolC₂H₅OH / CH₃OHPolar ProticSparingly SolubleMay have limited solubility; these solvents are reactive with organometallics.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

  • Verify Solvent Choice: Ensure the solvent's polarity matches the non-polar to moderately polar nature of this compound. For most applications, THF, diethyl ether, toluene, or dichloromethane are excellent starting points.

  • Increase Temperature: Gently warming the mixture can significantly increase the rate of dissolution and the solubility limit.

  • Use Sonication: Placing the mixture in an ultrasonic bath can help break up any aggregates and promote dissolution.

  • Check for Impurities: If the compound has been stored for a long time or exposed to moisture, hydrolysis to the less soluble alcohol may have occurred. Consider purification if insolubility persists.

Issue: My Grignard reaction with this compound is not initiating.

  • Ensure Anhydrous Conditions: Grignard reactions are extremely sensitive to water. All glassware should be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.

  • Activate the Magnesium: The surface of magnesium turnings can become passivated by a layer of magnesium oxide. This layer can be removed to initiate the reaction by:

    • Adding a small crystal of iodine. The disappearance of the purple color indicates the reaction has started.

    • Adding a few drops of 1,2-dibromoethane.

    • Gently crushing the magnesium turnings with a dry glass rod.

  • Control the Addition Rate: Benzyl bromides are reactive, and rapid addition can favor the formation of the Wurtz coupling byproduct (1,2-bis(4-methoxy-2,3,6-trimethylphenyl)ethane). Add the solution of this compound dropwise to maintain a gentle reflux.

Issue: An insoluble white precipitate has formed in my reaction mixture.

  • During a Grignard Reaction: This is likely the Grignard reagent itself precipitating, especially if the concentration is high or the temperature is low. Adding more anhydrous solvent can help to redissolve it.

  • During Workup: The addition of an aqueous quenching solution (e.g., saturated ammonium chloride or dilute HCl) will produce insoluble magnesium salts. This is a normal part of the workup procedure. These salts are typically removed by extraction and washing of the organic layer.

Experimental Protocols

Representative Protocol: Grignard Reaction with this compound

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with a generic ketone (e.g., acetone) as an electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Acetone (or other ketone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Setup: Assemble the flame-dried glassware, including a three-necked flask equipped with a reflux condenser, a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently heat the flask under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool.

  • Initial Reagent Addition: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings.

  • Preparation of Bromide Solution: In a separate dry flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the addition funnel.

  • Grignard Formation: Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

  • Controlled Addition: Once the reaction has started, add the remainder of the bromide solution dropwise from the addition funnel at a rate that maintains a steady reflux.

  • Reaction with Electrophile: After the addition is complete and the magnesium has been consumed, cool the reaction mixture in an ice bath. Dissolve the ketone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise via the addition funnel.

  • Quenching: Once the addition of the ketone is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

G start Start: Solubility Issue (Compound does not dissolve) check_solvent Is the solvent appropriate? (e.g., THF, Toluene, DCM) start->check_solvent gentle_heat Apply gentle heat (e.g., 40-50 °C) check_solvent->gentle_heat Yes change_solvent Select a more appropriate solvent from the table check_solvent->change_solvent No sonicate Use sonication gentle_heat->sonicate dissolved Problem Solved: Compound Dissolved sonicate->dissolved not_dissolved Still not dissolved sonicate->not_dissolved If still not dissolved check_purity Consider compound purity. Possible hydrolysis or impurity. not_dissolved->check_purity purify Purify the compound (e.g., column chromatography) check_purity->purify change_solvent->start

Caption: Troubleshooting workflow for solubility issues.

G start Start: Grignard Reaction Setup flame_dry Flame-dry all glassware under inert atmosphere start->flame_dry add_mg Add Mg turnings and Iodine crystal to flask flame_dry->add_mg add_solvent Add anhydrous THF or Diethyl Ether add_mg->add_solvent prepare_bromide Prepare a solution of This compound in anhydrous solvent add_solvent->prepare_bromide initiate_reaction Add a small amount of bromide solution to initiate prepare_bromide->initiate_reaction dropwise_addition Add remaining bromide solution dropwise to maintain reflux initiate_reaction->dropwise_addition add_electrophile Cool to 0°C and add electrophile (e.g., ketone) dropwise dropwise_addition->add_electrophile quench Quench reaction with saturated aq. NH4Cl add_electrophile->quench workup Perform aqueous workup: Extraction, washing, drying quench->workup purify Purify product via column chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for a Grignard reaction.

References

Common pitfalls in using 4-Methoxy-2,3,6-trimethylbenzyl bromide as a protecting group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methoxy-2,3,6-trimethylbenzyl bromide as a protecting group for alcohols.

Troubleshooting Guide

Question: I am having difficulty achieving complete protection of my alcohol with this compound. What are the common causes and solutions?

Answer:

Incomplete protection reactions with 4-Methoxy-2,3,6-trimethylbenzyl (MTM) bromide can arise from several factors, primarily related to the steric hindrance of the protecting group and the reactivity of the alcohol.

Common Causes:

  • Steric Hindrance: The three methyl groups on the aromatic ring of MTM-Br significantly increase its steric bulk compared to less substituted benzyl bromides like p-methoxybenzyl (PMB) bromide. This can hinder its approach to sterically congested alcohol functionalities.

  • Insufficiently Strong Base: A base is typically required to deprotonate the alcohol, forming the more nucleophilic alkoxide. If the base is not strong enough to deprotonate the alcohol effectively, the reaction will be slow or incomplete.

  • Poor Quality of MTM-Br: Benzyl bromides, especially electron-rich ones, can be unstable and prone to decomposition, leading to lower reactivity.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the reagents and the rate of the SN2 reaction.

Troubleshooting Solutions:

ProblemRecommended Action
Incomplete Reaction 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. 2. Use a Stronger Base: Switch to a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. 3. Add an Activator: The addition of a catalytic amount of sodium iodide (NaI) can in situ convert the MTM-Br to the more reactive MTM-I.
Low Yield 1. Check Reagent Quality: Ensure the this compound is of high purity and has been stored properly. 2. Optimize Solvent: Use a polar aprotic solvent such as DMF or THF to favor the SN2 reaction.
Reaction with Hindered Alcohols 1. Use More Forcing Conditions: Higher temperatures and longer reaction times may be necessary. 2. Consider an Alternative Protection Strategy: If the alcohol is exceptionally hindered, a less bulky protecting group might be more suitable.

Question: My deprotection of the MTM ether is sluggish or incomplete using standard conditions for PMB ethers. How can I improve the cleavage of the MTM group?

Answer:

The increased electron-donating nature of the three methyl groups on the MTM ring makes the corresponding carbocation intermediate more stable, which can facilitate cleavage. However, steric hindrance can sometimes impede reagent access.

Common Deprotection Methods & Troubleshooting:

  • Oxidative Cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a common method for cleaving electron-rich benzyl ethers. The reaction proceeds via a charge-transfer complex.[1][2]

    • Problem: Slow or incomplete reaction.

    • Solution:

      • Increase the equivalents of DDQ.

      • Ensure the reaction is performed in a suitable solvent system, typically a mixture of an organic solvent (like CH2Cl2 or toluene) and water.[3]

      • The reaction can be sensitive to pH; sometimes, the addition of a mild acid or base can be beneficial, though this should be tested empirically.

  • Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers. The increased stability of the MTM-cation should favor this method.

    • Problem: Substrate decomposition under harsh acidic conditions.

    • Solution:

      • Use a milder acid, such as trifluoroacetic acid (TFA), often in the presence of a cation scavenger like anisole or triethylsilane to prevent side reactions.[4][5][6]

      • Perform the reaction at a lower temperature to minimize side product formation.

Deprotection Conditions Comparison (based on analogous compounds):

ReagentConditionsSubstrate CompatibilityPotential Pitfalls
DDQ CH2Cl2/H2O, rtTolerates many functional groups not sensitive to oxidation.May be slow for very hindered substrates. Can oxidize other sensitive functionalities in the molecule.[3]
TFA / Scavenger CH2Cl2, 0 °C to rtGood for substrates sensitive to oxidation but stable to acid.Can remove other acid-labile protecting groups. Requires a cation scavenger to prevent side reactions.[4][5][6]
Hydrogenolysis H2, Pd/CMild and effective for simple benzyl ethers.May be ineffective for the sterically hindered MTM group. Will also reduce other functional groups like alkenes, alkynes, and nitro groups.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group over the more common p-methoxybenzyl (PMB) group?

The primary advantage of the MTM group lies in its potentially greater acid stability and faster oxidative cleavage due to the increased electron-donating nature of the three methyl groups on the aromatic ring. This can offer enhanced orthogonality in complex syntheses where fine-tuning of protecting group lability is required.

Q2: What are the most common side reactions observed during the introduction or removal of the MTM group?

  • During Protection: If the substrate contains multiple hydroxyl groups, over-alkylation to form bis-MTM ethers can occur. Careful control of stoichiometry is necessary.

  • During Deprotection:

    • With DDQ: Oxidation of other electron-rich aromatic rings or sensitive functional groups in the molecule.

    • With Acid: Rearrangement of the substrate if it is prone to acid-catalyzed rearrangements. Re-alkylation of the deprotected alcohol or other nucleophilic sites by the released MTM cation if a scavenger is not used.

Q3: Is the MTM group stable to common reaction conditions?

Generally, benzyl ethers, including MTM ethers, are stable to a wide range of non-acidic and non-oxidative conditions, including many basic, organometallic, and reducing (e.g., LiAlH4, NaBH4) reagents. However, they are typically not stable to catalytic hydrogenation.[7]

Q4: How does the steric hindrance of the MTM group affect its reactivity?

The steric bulk of the MTM group can be a double-edged sword. It can provide enhanced stability by sterically shielding the ether linkage from attack. However, it can also make both the protection of sterically hindered alcohols and the deprotection reaction more challenging, potentially requiring more forcing conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equiv) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of an MTM Ether using DDQ

  • Dissolve the MTM-protected alcohol (1.0 equiv) in a mixture of CH2Cl2 and water (typically 10:1 to 20:1 v/v) to a concentration of approximately 0.05 M.[3]

  • Cool the solution to 0 °C and add DDQ (1.5 - 2.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_products Products Alcohol Alcohol (R-OH) Reaction S_N2 Reaction in Anhydrous Solvent (e.g., DMF) Alcohol->Reaction MTMBr This compound MTMBr->Reaction Base Base (e.g., NaH) Base->Reaction MTMEther MTM-Protected Alcohol (R-O-MTM) Reaction->MTMEther Byproduct Salt Byproduct (e.g., NaBr) Reaction->Byproduct

Workflow for MTM Protection of an Alcohol.

Deprotection_Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cleavage Cleavage cluster_products Final Products MTM_Ether MTM-Protected Alcohol Charge_Transfer Charge-Transfer Complex MTM_Ether->Charge_Transfer with DDQ DDQ DDQ->Charge_Transfer Hydride_Abstraction Hydride Abstraction Charge_Transfer->Hydride_Abstraction Cation_Formation MTM Cation Formation Hydride_Abstraction->Cation_Formation DDQ_H2 DDQ-H2 Hydride_Abstraction->DDQ_H2 Alcohol Deprotected Alcohol Cation_Formation->Alcohol releases MTM_Aldehyde 4-Methoxy-2,3,6-trimethylbenzaldehyde Cation_Formation->MTM_Aldehyde hydrolyzes to

DDQ-Mediated Deprotection Pathway.

References

Technical Support Center: 4-Methoxy-2,3,6-trimethylbenzyl Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,3,6-trimethylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is primarily used as a protecting group for alcohols and carboxylic acids. The resulting 4-methoxy-2,3,6-trimethylbenzyl (MTMB) ethers or esters offer stability under various reaction conditions and can be selectively removed, a strategy often employed in multi-step organic synthesis.

Q2: How can I monitor the progress of a protection reaction using this compound?

A2: The progress of the protection reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. The reaction progress is monitored by observing the disappearance of the starting material (the alcohol or carboxylic acid) and the appearance of a new, typically less polar, product spot (the MTMB ether or ester).

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of the reaction progress by measuring the peak areas of the starting material, product, and any intermediates or byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the proton signal of the alcohol's hydroxyl group or the carboxylic acid's acidic proton, and the appearance of new signals corresponding to the MTMB group, particularly the benzylic protons and the methoxy group.[3][4]

Q3: What are the common methods for the cleavage (deprotection) of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group?

A3: The MTMB group, similar to the widely used p-methoxybenzyl (PMB) group, can be cleaved under specific conditions that often leave other protecting groups intact. Common methods include:

  • Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for the selective cleavage of MTMB ethers in the presence of other protecting groups such as silyl ethers.

  • Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) can be used to remove the MTMB group.[5] The concentration of the acid and the reaction conditions can be tuned to achieve selectivity over other acid-labile groups.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Protection Reaction

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • HPLC analysis confirms a low conversion rate.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Reagent This compound can degrade over time. Verify the purity of the reagent by ¹H NMR. If necessary, purify the reagent or use a fresh batch.
Insufficient Base Ensure a sufficient excess of a suitable base (e.g., NaH, K₂CO₃) is used to deprotonate the alcohol or carboxylic acid effectively.
Poor Solvent Choice The solvent should be anhydrous and capable of dissolving all reactants. For reactions with NaH, polar aprotic solvents like DMF or THF are recommended.
Low Reaction Temperature While some reactions proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Issue 2: Formation of Multiple Products in TLC/HPLC

Symptoms:

  • TLC plate shows multiple new spots in addition to the starting material and the desired product.

  • HPLC chromatogram displays several unexpected peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions Over-alkylation of the substrate or reaction with other functional groups may occur. Re-evaluate the reaction conditions, such as temperature and stoichiometry of reagents.
Degradation of Reagent Impurities in the this compound can lead to side products. Confirm the purity of the starting material.
Presence of Water Moisture can lead to the hydrolysis of the benzyl bromide to the corresponding alcohol, which can complicate the reaction mixture. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 3: Difficulty in Cleaving the MTMB Protecting Group

Symptoms:

  • The deprotection reaction is slow or incomplete, with a significant amount of the MTMB-protected compound remaining.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Deprotection Reagent The chosen reagent (e.g., DDQ, TFA) may not be active enough under the current conditions. For DDQ, ensure the solvent is anhydrous. For TFA, a higher concentration or longer reaction time may be needed.
Steric Hindrance The substrate's structure may sterically hinder the approach of the deprotection reagent. More forcing conditions (higher temperature, longer reaction time) might be necessary, but monitor for decomposition.
Scavenger Issues (for TFA cleavage) During cleavage with TFA, the liberated MTMB cation can be trapped by nucleophilic functional groups on the substrate. The addition of a scavenger like triethylsilane (TES) can prevent this.

Experimental Protocols

Protocol 1: General Procedure for Alcohol Protection using this compound
  • Preparation: To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Method Development: A reverse-phase HPLC method can be developed to monitor the reaction.[1] A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture, quench it, and dilute it with the mobile phase before injection.

  • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The relative peak areas can be used to estimate the reaction conversion.

Table 1: Representative HPLC Data for a Protection Reaction

Time (hours)Starting Material Peak Area (%)Product Peak Area (%)
01000
16535
23070
4595
6<1>99

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Start Alcohol Substrate Reaction_Step Protection Reaction Start->Reaction_Step Reagent This compound Reagent->Reaction_Step Base Base (e.g., NaH) Base->Reaction_Step TLC TLC Analysis Reaction_Step->TLC aliquot HPLC HPLC Analysis Reaction_Step->HPLC aliquot Quench Quench Reaction Reaction_Step->Quench reaction complete TLC->Reaction_Step check progress HPLC->Reaction_Step check progress Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Protected Product Purify->Product

Caption: Experimental workflow for alcohol protection.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Analysis Problem Problem Encountered (e.g., Incomplete Reaction) Check_Reagent Check Reagent Purity Problem->Check_Reagent Check_Base Verify Base Activity/ Stoichiometry Problem->Check_Base Check_Solvent Ensure Anhydrous Solvent Problem->Check_Solvent Check_Temp Adjust Temperature Problem->Check_Temp Analyze_Side_Products Identify Side Products (HPLC/MS, NMR) Problem->Analyze_Side_Products Solution Implement Solution and Re-monitor Reaction Check_Reagent->Solution Check_Base->Solution Check_Solvent->Solution Check_Temp->Solution Analyze_Side_Products->Solution

Caption: Troubleshooting logic for reaction issues.

References

Technical Support Center: Byproduct Analysis in 4-Methoxy-2,3,6-trimethylbenzyl bromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. The following sections address common issues related to byproduct formation and offer guidance on experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the benzylic bromination of 1-methoxy-2,3,5-trimethylbenzene. This reaction typically employs a radical initiator and N-bromosuccinimide (NBS) as the bromine source. This specific type of reaction is known as the Wohl-Ziegler bromination.[1][2][3][4][5]

Q2: What are the most common byproducts observed in this reaction?

Due to the reactive nature of the starting material and the reaction conditions, several byproducts can be formed. The most prevalent are:

  • Dibrominated Byproduct: 4-Methoxy-2,3,6-tris(bromomethyl)benzene, where a second methyl group is brominated.

  • Tribrominated Byproduct: 4-Methoxy-2,3,5,6-tetrakis(bromomethyl)benzene, resulting from the bromination of all three methyl groups.

  • Ring-Brominated Byproducts: Bromination on the aromatic ring can occur, leading to isomers such as 5-bromo-4-methoxy-2,3,6-trimethylbenzyl bromide. The electron-donating methoxy group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution.[6][7][8]

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-methoxy-2,3,5-trimethylbenzene.

Q3: How can I minimize the formation of these byproducts?

Controlling the reaction conditions is crucial for minimizing byproduct formation. Key parameters to optimize include:

  • Stoichiometry of NBS: Using a precise 1:1 molar ratio of the starting material to NBS is critical. An excess of NBS will significantly increase the formation of di- and tri-brominated byproducts.

  • Reaction Temperature: Maintaining the optimal temperature for the chosen solvent and initiator is essential. Deviations can affect the rate of radical initiation and propagation, potentially favoring side reactions.

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (historically used but now less common due to toxicity) or cyclohexane are typically preferred for Wohl-Ziegler reactions to minimize ionic side reactions.[1]

  • Initiator Concentration: A minimal amount of radical initiator (e.g., AIBN or benzoyl peroxide) should be used to start the reaction.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product with significant amounts of unreacted starting material. 1. Insufficient radical initiation. 2. Reaction time is too short. 3. Low reaction temperature.1. Ensure the radical initiator is fresh and added at the correct temperature. 2. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. 3. Verify and maintain the correct reflux temperature for the solvent.
High percentage of di- and tri-brominated byproducts. 1. Excess of N-bromosuccinimide (NBS). 2. "Hot spots" in the reaction mixture leading to localized over-reaction.1. Carefully control the stoichiometry of NBS to be as close to 1:1 with the starting material as possible. 2. Ensure efficient stirring and uniform heating of the reaction mixture.
Presence of significant ring-brominated byproducts. 1. Presence of ionic species due to polar solvents or impurities. 2. The electron-rich nature of the methoxy-substituted ring favors electrophilic aromatic substitution.[6][7][8]1. Use a non-polar solvent (e.g., cyclohexane). Ensure all reagents and glassware are dry. 2. Consider using a radical scavenger that does not interfere with the desired reaction to suppress ionic pathways.
Difficulty in purifying the product from byproducts. The similar polarity of the desired product and the brominated byproducts can make chromatographic separation challenging.1. Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). 2. Recrystallization may be an effective method for purification if a suitable solvent is found.

Experimental Protocols

Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination

Materials:

  • 1-methoxy-2,3,5-trimethylbenzene

  • N-bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Cyclohexane (or other suitable non-polar solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-2,3,5-trimethylbenzene in cyclohexane.

  • Add N-bromosuccinimide (1.0 equivalent) to the solution.

  • Add a catalytic amount of AIBN (e.g., 0.02 equivalents).

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by visible light or heat.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Hypothetical GC-MS Data for a Typical Reaction Mixture

Retention Time (min) Compound Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Relative Abundance (%)
8.51-methoxy-2,3,5-trimethylbenzene (Starting Material)150.22150, 135, 120, 105, 9110
12.2This compound (Product) 229.12 229/231, 150, 135, 120 75
14.85-bromo-4-methoxy-2,3,6-trimethylbenzyl bromide308.02308/310, 229/231, 1505
16.54-Methoxy-2,3,6-tris(bromomethyl)benzene307.02307/309/311, 228/230, 1498
18.94-Methoxy-2,3,5,6-tetrakis(bromomethyl)benzene385.92385/387/389/391, 306/308/310, 227/2292

Note: The mass fragments for brominated compounds will show characteristic isotopic patterns due to the presence of 79Br and 81Br isotopes.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow Start High Byproduct Formation Observed Identify_Byproducts Identify Byproducts (GC-MS, NMR) Start->Identify_Byproducts Excess_Bromination Excess Di-/Tri-bromination? Identify_Byproducts->Excess_Bromination Ring_Bromination Significant Ring Bromination? Excess_Bromination->Ring_Bromination No Check_NBS Check NBS Stoichiometry (1:1) Excess_Bromination->Check_NBS Yes Unreacted_SM High Unreacted Starting Material? Ring_Bromination->Unreacted_SM No Check_Solvent Use Non-polar Solvent Ring_Bromination->Check_Solvent Yes Check_Initiator Verify Initiator Activity Unreacted_SM->Check_Initiator Yes Optimize_Purification Optimize Purification Unreacted_SM->Optimize_Purification No Improve_Mixing Improve Stirring & Heating Check_NBS->Improve_Mixing Improve_Mixing->Optimize_Purification Check_Reagents Ensure Dry Reagents/Glassware Check_Solvent->Check_Reagents Check_Reagents->Optimize_Purification Increase_Time_Temp Increase Reaction Time/Temp Check_Initiator->Increase_Time_Temp Increase_Time_Temp->Optimize_Purification

Caption: Troubleshooting workflow for byproduct formation.

Signaling Pathway: Radical Chain Mechanism of Benzylic Bromination

Caption: Radical chain mechanism for Wohl-Ziegler bromination.

References

Validation & Comparative

A Comparative Guide to 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) and Other Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The benzyl group and its derivatives are among the most widely utilized protecting groups for hydroxyl and other nucleophilic functionalities due to their general stability and versatile cleavage methods. This guide provides a detailed comparison of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group with other common benzyl-type protecting groups, supported by experimental data and detailed protocols.

Introduction to Benzyl-Type Protecting Groups

Benzyl ethers are favored for their stability across a broad range of pH conditions and their susceptibility to removal under relatively mild conditions.[1][2] The reactivity of the benzyl group can be modulated by introducing substituents on the aromatic ring. Electron-donating groups, such as methoxy and methyl groups, increase the electron density of the aromatic ring, making the benzylic position more susceptible to cleavage through oxidative or acidic pathways. This electronic tuning allows for the development of a suite of benzyl-type protecting groups with varying lability, enabling orthogonal protection strategies in complex syntheses.

This guide focuses on the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group and compares its performance with the standard Benzyl (Bn) group and the commonly used p-Methoxybenzyl (PMB) group. The additional methyl groups on the MTMB ring, in conjunction with the methoxy group, are anticipated to significantly enhance its lability, offering a more readily cleavable protecting group under specific conditions.

Data Presentation: Comparison of Cleavage Conditions

The following tables summarize the typical conditions for the cleavage of Benzyl (Bn), p-Methoxybenzyl (PMB), and, by extension from established principles of substituent effects, the expected behavior of 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) ethers. The increased electron density on the MTMB ring suggests it will be the most labile of the three under both oxidative and acidic conditions.

Table 1: Oxidative Cleavage of Benzyl Ethers with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

Protecting GroupReagents & ConditionsTypical Reaction TimeYieldNotes
Benzyl (Bn) DDQ, CH₂Cl₂/H₂O, rtSlow, often requires forcing conditions or photoirradiation[3]Variable, often incompleteGenerally resistant to DDQ cleavage under standard conditions.
p-Methoxybenzyl (PMB) DDQ, CH₂Cl₂/H₂O, rt0.5 - 4 hours[4]High (typically >90%)The methoxy group facilitates oxidative cleavage.[2][3]
4-Methoxy-2,3,6-trimethylbenzyl (MTMB) DDQ, CH₂Cl₂/H₂O, rtExpected to be very fast (< 0.5 hours)Expected to be highThe additional three methyl groups further activate the ring towards oxidation.

Table 2: Acidic Cleavage of Benzyl Ethers with Trifluoroacetic Acid (TFA)

Protecting GroupReagents & ConditionsTypical Reaction TimeYieldNotes
Benzyl (Bn) TFA, CH₂Cl₂Stable, requires very strong acids-Generally not cleaved by TFA alone under standard conditions.
p-Methoxybenzyl (PMB) TFA, CH₂Cl₂, rt1 - 6 hours[5]High (typically >90%)The methoxy group stabilizes the benzylic carbocation intermediate.[6]
4-Methoxy-2,3,6-trimethylbenzyl (MTMB) TFA, CH₂Cl₂, rtExpected to be very fast (< 1 hour)Expected to be highThe additional methyl groups further stabilize the carbocation, increasing cleavage rate.

Table 3: Catalytic Hydrogenolysis

Protecting GroupReagents & ConditionsTypical Reaction TimeYieldNotes
Benzyl (Bn) H₂, Pd/C, solvent (e.g., EtOH, EtOAc)1 - 12 hoursHigh (typically >95%)A standard and highly efficient method.
p-Methoxybenzyl (PMB) H₂, Pd/C, solvent (e.g., EtOH, EtOAc)1 - 12 hoursHigh (typically >95%)Cleavage rate is comparable to the Bn group.
4-Methoxy-2,3,6-trimethylbenzyl (MTMB) H₂, Pd/C, solvent (e.g., EtOH, EtOAc)Expected to be similar to Bn and PMBExpected to be highHydrogenolysis is generally effective for most benzyl-type ethers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation in a research setting.

Protocol 1: General Procedure for Oxidative Deprotection of a PMB Ether with DDQ[4]

Materials:

  • PMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol. The byproduct is 4-methoxybenzaldehyde.

Protocol 2: General Procedure for Acidic Deprotection of a PMB Ether with TFA[5]

Materials:

  • PMB-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected substrate in CH₂Cl₂.

  • Add TFA (typically 5-20% v/v) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts related to the use of benzyl-type protecting groups.

ProtectionDeprotectionWorkflow General Workflow for Alcohol Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-Bn) Alcohol->Protected_Alcohol 1. Deprotonation 2. SN2 reaction Base Base (e.g., NaH) Base->Alcohol BnBr Benzyl Bromide Derivative (e.g., MTMB-Br) BnBr->Alcohol Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol Byproduct Byproduct Protected_Alcohol->Byproduct Deprotection_Reagent Deprotection Reagent (e.g., DDQ, TFA, H₂/Pd/C) Deprotection_Reagent->Protected_Alcohol

Caption: General workflow for the protection of an alcohol using a benzyl-type protecting group and subsequent deprotection.

CleavageMechanism Simplified Oxidative Cleavage Mechanism (DDQ) PMB_Ether PMB Ether Charge_Transfer_Complex Charge-Transfer Complex PMB_Ether->Charge_Transfer_Complex DDQ DDQ DDQ->Charge_Transfer_Complex Hydride_Abstraction Hydride Abstraction Charge_Transfer_Complex->Hydride_Abstraction Oxocarbenium_Ion Oxocarbenium Ion Hydride_Abstraction->Oxocarbenium_Ion Hemiacetal Hemiacetal Oxocarbenium_Ion->Hemiacetal Water H₂O Water->Hemiacetal Deprotected_Alcohol Deprotected Alcohol Hemiacetal->Deprotected_Alcohol PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde

Caption: Simplified mechanism for the oxidative cleavage of a PMB ether using DDQ.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group represents a highly acid- and oxidation-sensitive protecting group within the benzyl ether family. The cumulative electron-donating effects of the methoxy and three methyl substituents render it significantly more labile than the standard p-methoxybenzyl (PMB) group. This enhanced reactivity allows for its removal under exceptionally mild acidic or oxidative conditions, providing a valuable tool for orthogonal protection strategies in the synthesis of complex molecules. Researchers can exploit the graded lability of Bn, PMB, and MTMB groups to selectively deprotect hydroxyl functionalities in the presence of one another, thereby streamlining synthetic routes and improving overall efficiency. While direct quantitative comparisons are still emerging in the literature, the established principles of physical organic chemistry strongly support the utility of MTMB as a highly versatile and readily cleavable protecting group.

References

A Comparative Guide to Benzyl-Type Protecting Groups: 4-Methoxy-2,3,6-trimethylbenzyl Bromide vs. p-Methoxybenzyl (PMB) Bromide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in drug development and complex molecule construction, the judicious selection of protecting groups is paramount to success. The p-methoxybenzyl (PMB) group has long been a workhorse for the protection of alcohols and other nucleophilic functional groups due to its general stability and versatile deprotection methods. This guide provides a detailed comparison of the well-established p-methoxybenzyl (PMB) bromide with a potential, more sterically hindered alternative, 4-Methoxy-2,3,6-trimethylbenzyl (TMTrB) bromide, for the protection of alcohols.

While extensive experimental data is available for the PMB protecting group, there is a notable lack of published literature detailing the specific use and quantitative performance of the TMTrB group for alcohol protection. Therefore, this guide will present the established data for the PMB group and offer a theoretically-grounded comparison for the TMTrB group based on its structural characteristics.

Overview of p-Methoxybenzyl (PMB) Protecting Group

The p-methoxybenzyl ether is a popular choice for protecting hydroxyl groups due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments.[1][2] Its removal can be achieved under either acidic or oxidative conditions, offering valuable orthogonality with other protecting groups.[2][3]

Key Features of PMB Protection:
  • Stability: Stable to bases, nucleophiles, and some reductive conditions.

  • Introduction: Typically introduced via Williamson ether synthesis using PMB-Cl or PMB-Br and a base.

  • Cleavage: Can be removed by:

    • Oxidative cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][4]

    • Acidic cleavage: Using strong acids such as trifluoroacetic acid (TFA).[1][5]

The Potential of 4-Methoxy-2,3,6-trimethylbenzyl (TMTrB) Protecting Group: A Theoretical Perspective

The structure of 4-Methoxy-2,3,6-trimethylbenzyl bromide suggests several potential advantages and disadvantages compared to PMB bromide, primarily stemming from the presence of three additional methyl groups on the aromatic ring.

Anticipated Advantages of TMTrB:

  • Increased Acid Lability: The three electron-donating methyl groups, in addition to the methoxy group, are expected to further stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage. This should render the TMTrB group more susceptible to acidic deprotection, potentially allowing for its removal under milder acidic conditions than those required for the PMB group. This could be advantageous for substrates sensitive to strong acids.

  • Potentially Faster Oxidative Cleavage: The increased electron density on the aromatic ring could facilitate faster reaction with oxidative deprotecting agents like DDQ.

Anticipated Disadvantages of TMTrB:

  • Steric Hindrance: The presence of two ortho-methyl groups could sterically hinder the introduction of the protecting group, potentially requiring more forcing conditions or leading to lower yields, especially with sterically congested alcohols.

  • Increased Instability: The enhanced electron-donating nature of the substituted ring might render the TMTrB ether too labile for certain applications where robust protection is required.

Quantitative Comparison of Cleavage Conditions

Due to the lack of specific experimental data for the TMTrB protecting group for alcohols in the searched literature, a direct quantitative comparison is not possible. The following table summarizes the well-documented cleavage conditions for the PMB group.

Protecting GroupReagentSolventTemperatureTimeYield (%)Citation
PMB DDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O (18:1)Room Temp1-3 h85-95[4]
PMB CAN (2.2 equiv)CH₃CN/H₂O (9:1)0 °C0.5-2 h80-95[3]
PMB TFA/CH₂Cl₂ (1:1)-0 °C to Room Temp0.5-2 h85-98[1]
PMB BBr₃CH₂Cl₂-78 °C to 0 °C1-4 h80-90[3]

Experimental Protocols

Protection of a Primary Alcohol with p-Methoxybenzyl Bromide

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • p-Methoxybenzyl bromide (PMB-Br, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of PMB-Br in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a PMB-Protected Alcohol using DDQ

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Add DDQ to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing Reaction Pathways

Williamson Ether Synthesis for PMB Protection

Williamson_Ether_Synthesis ROH Alcohol (R-OH) RO_Na Alkoxide (R-O⁻Na⁺) ROH->RO_Na Deprotonation NaH NaH PMB_OR PMB Ether (R-O-PMB) RO_Na->PMB_OR SN2 Attack PMB_Br PMB-Br PMB_Br->PMB_OR NaBr NaBr

Caption: Williamson ether synthesis for PMB protection of an alcohol.

Oxidative Deprotection of PMB Ether with DDQ

DDQ_Deprotection PMB_OR PMB Ether CTC Charge-Transfer Complex PMB_OR->CTC DDQ DDQ DDQ->CTC Radical_Cation PMB Ether Radical Cation CTC->Radical_Cation SET PMB_Cation PMB Cation Radical_Cation->PMB_Cation -H• Hemiacetal Hemiacetal PMB_Cation->Hemiacetal H2O H₂O H2O->Hemiacetal Nucleophilic Attack ROH Alcohol (R-OH) Hemiacetal->ROH Fragmentation PMB_CHO p-Anisaldehyde

Caption: Mechanism of oxidative deprotection of a PMB ether using DDQ.

Conclusion

The p-methoxybenzyl (PMB) group remains a highly reliable and versatile protecting group for alcohols, with well-established protocols for its introduction and removal. Its cleavage under both oxidative and acidic conditions provides significant flexibility in synthetic planning.

While 4-Methoxy-2,3,6-trimethylbenzyl (TMTrB) bromide presents an intriguing alternative, a comprehensive evaluation of its advantages is currently hampered by a lack of published experimental data for its use in alcohol protection. Theoretically, the additional methyl substituents on the TMTrB group are expected to increase its acid lability, which could be beneficial for sensitive substrates. However, potential steric hindrance during its introduction and its overall stability profile require experimental validation. Further research into the reactivity and applications of the TMTrB protecting group is warranted to fully assess its utility in organic synthesis and to provide a direct, data-driven comparison with the established PMB protecting group. Researchers and drug development professionals are encouraged to consider these theoretical aspects when contemplating the use of sterically and electronically modified benzyl-type protecting groups in their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Purity Validation of 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Methoxy-2,3,6-trimethylbenzyl bromide is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three robust analytical methods for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. Below is a summary of quantitative data for these methods, compiled from studies on similar aromatic and benzyl bromide compounds, to provide a benchmark for performance.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Purity Determination Typically >99% for main componentTypically >99% for main componentCan determine absolute purity with high accuracy
Limit of Detection (LOD) ~0.05 µg/mL (for similar benzyl halides)[1]~1.1 µg/mL (for brominated compounds)[2]Impurity quantification at ≥0.1% level[3]
Limit of Quantitation (LOQ) ~0.2 µg/mL (for similar benzyl halides)~3.3 µg/mL (for brominated compounds)[2]Impurity quantification at ≥0.1% level[3]
Precision (RSD) < 2% (Repeatability)[4]; < 0.40% (Intra- and inter-day)[5]< 2% (Repeatability)[6]< 1%[7]
Accuracy (Recovery) 98-102%[8]98-102%[6]95-105%[7]
Linearity (Correlation Coefficient, r²) ≥ 0.999[5]≥ 0.999[6]≥ 0.999[7]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and are adaptable for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase method is suitable.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is ideal for the analysis of volatile and thermally stable compounds. Given the benzyl bromide structure, GC is a highly applicable method for purity assessment.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.

Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. The FID provides a response that is proportional to the carbon content of the analytes.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[10]

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.

NMR Spectrometer Parameters (Example on a 400 MHz instrument):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is often sufficient to ensure full relaxation).

  • Number of Scans: 8 to 16, depending on the sample concentration.

  • Data Processing: Apply appropriate phasing and baseline correction.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

Visualizing the Workflows and Comparisons

To further clarify the experimental processes and the logical relationships between these methods, the following diagrams are provided.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

method_comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Accuracy High Accuracy HPLC->Accuracy Precision High Precision HPLC->Precision Sensitivity High Sensitivity HPLC->Sensitivity GC GC-FID GC->Accuracy GC->Precision GC->Sensitivity ThermalStability Requires Thermal Stability GC->ThermalStability Volatility Requires Volatility GC->Volatility qNMR qNMR qNMR->Accuracy qNMR->Precision AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant

Caption: Logical comparison of analytical methods.

References

A Comparative Guide to Benzyl-Type Protecting Groups: Assessing the Orthogonality of 4-Methoxy-2,3,6-trimethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity. This guide provides a comparative assessment of the 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group, a highly electron-rich benzyl-type protecting group, evaluating its potential for orthogonal deprotection strategies against more common alternatives like the benzyl (Bn) and p-methoxybenzyl (PMB) groups.

The orthogonality of a protecting group strategy allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups.[1] This is crucial for the sequential modification of different functional groups within a complex molecule. The reactivity of benzyl-type protecting groups is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the stability of the corresponding benzylic cation formed during cleavage, thereby increasing the lability of the protecting group under acidic and certain oxidative conditions.

Comparison of Benzyl-Type Protecting Groups

The 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group is anticipated to be significantly more labile than the standard p-methoxybenzyl (PMB) group due to the cumulative electron-donating effect of the three methyl groups in addition to the methoxy group. This increased lability can be advantageous for deprotection under very mild acidic conditions but may also limit its stability in the presence of even weak acids.

The following table summarizes the expected relative stability and common deprotection methods for MTM in comparison to Benzyl (Bn) and p-Methoxybenzyl (PMB) protecting groups.

Protecting GroupStructureRelative Acid LabilityCommon Deprotection MethodsOrthogonality Considerations
Benzyl (Bn) C₆H₅CH₂-LowH₂/Pd(C), Na/NH₃(l)Stable to most acidic and basic conditions, and many oxidizing/reducing agents. Orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups.
p-Methoxybenzyl (PMB) 4-MeO-C₆H₄CH₂-ModerateMild Acid (TFA, DDQ, CAN)Cleaved under conditions that leave Bn intact. Orthogonal to Bn, silyl ethers, and many other groups. Sensitive to strong acids.
4-Methoxy-2,3,6-trimethylbenzyl (MTM) 4-MeO-2,3,6-Me₃-C₆H₂CH₂-High (Predicted)Very Mild Acid (e.g., dilute TFA), potentially mild oxidative conditionsPredicted to be removable in the presence of PMB and Bn, offering a higher level of orthogonality with other acid-labile groups. May be unstable to conditions tolerated by PMB.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the introduction of a benzyl-type protecting group and the cleavage of electron-rich benzyl ethers, which would be applicable to the MTM group.

General Protocol for Protection of an Alcohol with a Benzyl-Type Bromide
  • Dissolution and Cooling: Dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a base, such as sodium hydride (NaH, ~1.2 equivalents), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the benzyl-type bromide (e.g., 4-Methoxy-2,3,6-trimethylbenzyl bromide, ~1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Acid-Catalyzed Deprotection of an MTM-Protected Alcohol (Predicted)
  • Dissolution: Dissolve the MTM-protected substrate in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • Acid Addition: Add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1-5% v/v) dropwise at 0 °C. The concentration of TFA should be optimized for the specific substrate.

  • Monitoring: Monitor the reaction closely by TLC. Due to the high predicted lability of the MTM group, the reaction is expected to be rapid.

  • Quenching and Workup: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the deprotected alcohol by column chromatography.

Protocol for Oxidative Deprotection of an MTM-Protected Alcohol using DDQ (Predicted)
  • Reaction Setup: Dissolve the MTM-protected compound in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, ~1.2 equivalents) to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction mixture will typically change color as the reaction proceeds.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite® to remove solid byproducts.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizing Orthogonality and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the assessment and application of the MTM protecting group.

Orthogonal_Protection_Strategy cluster_Molecule Multi-protected Molecule cluster_Deprotection Selective Deprotection Steps cluster_Products Sequentially Deprotected Products Molecule R1-O-MTM R2-O-PMB R3-O-Bn Deprotect_MTM Very Mild Acid (e.g., 1% TFA) Molecule->Deprotect_MTM Product1 R1-OH R2-O-PMB R3-O-Bn Deprotect_MTM->Product1 Deprotect_PMB Mild Acid / Oxidant (e.g., DDQ) Product2 R1-OH R2-OH R3-O-Bn Deprotect_PMB->Product2 Deprotect_Bn Hydrogenolysis (H2, Pd/C) Product3 R1-OH R2-OH R3-OH Deprotect_Bn->Product3 Product1->Deprotect_PMB Product2->Deprotect_Bn

Caption: Orthogonal deprotection of a molecule with MTM, PMB, and Bn groups.

Experimental_Workflow Start Alcohol Substrate Protection Protection with This compound Start->Protection MTM_Protected MTM-Protected Alcohol Protection->MTM_Protected Reaction Further Synthetic Transformations MTM_Protected->Reaction Deprotection Selective MTM Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A typical experimental workflow utilizing the MTM protecting group.

Deprotection_Mechanism cluster_acid Acid-Catalyzed Cleavage cluster_oxidative Oxidative Cleavage (DDQ) MTM_Ether R-O-MTM Protonation Protonation of Ether Oxygen MTM_Ether->Protonation + H+ Carbocation Formation of stable MTM cation + R-OH Protonation->Carbocation MTM_Ether2 R-O-MTM Hydride_Abstraction Hydride abstraction by DDQ MTM_Ether2->Hydride_Abstraction + DDQ Oxonium_Ion Formation of Oxonium Ion Hydride_Abstraction->Oxonium_Ion Hydrolysis Hydrolysis to R-OH + MTM-CHO Oxonium_Ion->Hydrolysis + H2O

Caption: Plausible mechanisms for the deprotection of MTM ethers.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTM) protecting group, while not as extensively characterized as the Benzyl or p-Methoxybenzyl groups, presents a potentially valuable tool for synthetic chemists. Its highly electron-rich aromatic ring is predicted to render it exceptionally labile to acidic and certain oxidative conditions. This high reactivity can be leveraged to achieve orthogonality in complex synthetic sequences, allowing for the selective deprotection of the MTM group in the presence of other, more robust protecting groups like PMB and Bn. However, this increased lability also necessitates careful consideration of the stability of the MTM group throughout a synthetic route. Further experimental investigation is required to fully elucidate the scope and limitations of the MTM protecting group and to establish optimized protocols for its use. Researchers and drug development professionals are encouraged to consider the predicted properties of the MTM group when designing synthetic strategies that require a highly acid-sensitive, removable protecting group.

References

A Comparative Guide to 4-Methoxy-2,3,6-trimethylbenzyl Bromide in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal of protecting groups for hydroxyl and other functionalities, benzyl ethers and their derivatives have long been a mainstay. This guide provides a comprehensive comparison of the performance of 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) bromide with other common benzyl-type protecting groups, supported by established chemical principles and experimental data from related systems. Due to the limited direct literature on the MTMB group, this guide extrapolates its expected performance based on the well-documented behavior of structurally similar protecting groups.

Introduction to Substituted Benzyl Protecting Groups

Benzyl (Bn) ethers are valued for their general stability across a wide range of reaction conditions.[1] However, their removal often requires harsh conditions like catalytic hydrogenolysis, which may not be compatible with sensitive functional groups in a complex molecule.[2] To address this, substituted benzyl ethers have been developed, where electronic modifications to the aromatic ring modulate the stability and cleavage conditions of the protecting group.

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich analogue of the common p-methoxybenzyl (PMB) protecting group. The presence of a methoxy group and three methyl groups on the aromatic ring significantly increases its electron density. This heightened electron density is anticipated to render the MTMB group more susceptible to both oxidative and acidic cleavage compared to less substituted benzyl ethers, offering a more labile protecting group option.

Comparative Performance Analysis

The performance of a protecting group is primarily assessed by its ease of introduction, its stability under various reaction conditions, and the mildness of the conditions required for its removal. The following table provides a qualitative comparison of the MTMB group with the standard Benzyl (Bn) and p-Methoxybenzyl (PMB) protecting groups.

PropertyBenzyl (Bn)p-Methoxybenzyl (PMB)4-Methoxy-2,3,6-trimethylbenzyl (MTMB) (Inferred)
Ease of Introduction HighHighModerate to High
Stability to Basic Conditions HighHighHigh
Stability to Acidic Conditions HighModerateLow
Stability to Oxidative Conditions HighLowVery Low
Lability to Hydrogenolysis LowLowLow
Steric Hindrance LowLowHigh

The increased steric bulk of the MTMB group, due to the ortho-methyl groups, may influence the kinetics of both its introduction and cleavage. This steric hindrance could potentially be exploited for selective protection of less hindered hydroxyl groups.[3][4]

Cleavage Conditions: A Comparative Overview

The key advantage of substituted benzyl ethers lies in the tunability of their cleavage conditions. The following table summarizes common deprotection methods and the relative reactivity of the compared protecting groups.

Deprotection MethodReagentsBenzyl (Bn)p-Methoxybenzyl (PMB)4-Methoxy-2,3,6-trimethylbenzyl (MTMB) (Inferred)
Oxidative Cleavage DDQ, CANSlow/Requires forcing conditionsFastVery Fast
Acidic Cleavage TFA, HClRequires strong acidMild acidVery mild acid
Hydrogenolysis H₂, Pd/CFastFastFast

Electron-donating groups on the aromatic ring facilitate the formation of a stabilized benzylic cation upon acid treatment or a charge-transfer complex with an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), thus accelerating cleavage.[1][5] It is therefore predicted that the MTMB group will be significantly more labile than the PMB group under both oxidative and acidic conditions.

Experimental Protocols

The following are representative protocols for the protection of an alcohol with a benzyl-type bromide and subsequent deprotection.

General Protocol for Protection of a Primary Alcohol
  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Benzylating Agent: Add the corresponding benzyl bromide (e.g., 4-Methoxy-2,3,6-trimethylbenzyl bromide) (1.2 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Oxidative Deprotection with DDQ
  • Dissolution: Dissolve the protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Addition of DDQ: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5-3.0 equiv) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction time will vary depending on the lability of the protecting group (minutes for MTMB, hours for PMB).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Protecting Group Strategy

The choice of a protecting group is a critical decision in the strategic planning of a complex synthesis. The following diagrams illustrate the relative lability of the compared benzyl ethers and a typical workflow for their use.

G cluster_0 Relative Lability to Oxidative/Acidic Cleavage MTMB MTMB PMB PMB MTMB->PMB More Labile Bn Bn PMB->Bn More Labile

Caption: Relative lability of benzyl-type protecting groups.

G start Starting Material with -OH group protect Protection with MTMB-Br, NaH, DMF start->protect Step 1 reaction Synthetic Transformation(s) (e.g., oxidation, reduction, C-C coupling) protect->reaction Step 2 deprotect Deprotection (e.g., DDQ or mild acid) reaction->deprotect Step 3 product Final Product with free -OH deprotect->product Step 4

Caption: Typical workflow for using the MTMB protecting group.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group, while not as extensively documented as other benzyl-type protecting groups, presents a potentially valuable tool for complex molecule synthesis. Its highly electron-rich nature suggests a significantly increased lability towards oxidative and acidic cleavage compared to the widely used PMB group. This characteristic would allow for its removal under exceptionally mild conditions, enhancing its orthogonality to other protecting groups. However, the increased steric bulk of the MTMB group may impact its utility in sterically congested environments. Researchers and drug development professionals are encouraged to consider the inferred properties of the MTMB group as a highly labile, sterically demanding protecting group that could offer strategic advantages in specific synthetic contexts. Further experimental investigation is warranted to fully elucidate its performance and expand its application in organic synthesis.

References

Evaluating the Efficiency of 4-Methoxy-2,3,6-trimethylbenzyl Bromide in Solid-Phase Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical moiety connecting the nascent peptide chain to the insoluble resin support—is a critical determinant of the overall success of the synthesis. The linker's stability during the iterative cycles of amino acid coupling and deprotection, coupled with its lability under specific cleavage conditions, dictates the yield and purity of the final peptide. This guide provides a comparative evaluation of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) linker, a super acid-labile system, against other commonly used linkers in SPPS.

The MTMB linker, typically formed by reacting 4-Methoxy-2,3,6-trimethylbenzyl bromide with a hydroxyl-functionalized resin, is designed for applications requiring very mild cleavage conditions. The electron-donating nature of the methoxy and trimethyl substituents on the benzyl ring significantly stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This high degree of stabilization allows for the rapid and efficient release of the peptide from the resin using very low concentrations of trifluoroacetic acid (TFA), often in the range of 1-2%. This characteristic is particularly advantageous for the synthesis of protected peptide fragments, where acid-sensitive side-chain protecting groups (e.g., t-butyl, trityl) must remain intact.

Comparative Analysis of Linker Performance

The efficiency of a linker in SPPS is primarily assessed by its stability under synthesis conditions (typically basic conditions for Fmoc deprotection) and its cleavage profile under acidic conditions. The following table summarizes the key performance characteristics of the MTMB linker in comparison to widely used alternatives such as the Wang, Rink Amide, and 2-Chlorotrityl (2-CTC) linkers.

Table 1: Comparison of Common SPPS Linkers

FeatureMTMB LinkerWang LinkerRink Amide Linker2-Chlorotrityl (2-CTC) Linker
Typical Application Protected peptide acidsC-terminal peptide acidsC-terminal peptide amidesProtected peptide acids
Acid Lability Super acid-labileModerately acid-labileModerately acid-labileHighly acid-labile
Typical Cleavage Conditions 1-5% TFA in DCM50-95% TFA in DCM[1]10-50% TFA in DCM[2][3]1-2% TFA in DCM or AcOH/TFE/DCM[4][5]
Cleavage Time 15-60 min1-4 hours[1]15-60 min[6]15-60 min[4][5]
Stability to Fmoc Deprotection StableStableStableStable
Suitability for Protected Fragments ExcellentPoorPoorExcellent
Risk of Racemization at C-terminus LowModerateLowVery Low[4]

Note: Quantitative data for the MTMB linker is estimated based on the performance of structurally similar super acid-sensitive linkers like SASRIN (a bisalkoxybenzyl ester), which are known to be more acid-labile than p-alkoxybenzyl ester linkers.[4]

Quantitative Cleavage Efficiency

The defining characteristic of the MTMB linker is its high sensitivity to acid, allowing for peptide cleavage with minimal risk of premature deprotection of side-chain protecting groups. The following table provides an estimated comparison of cleavage efficiency under mild acidic conditions.

Table 2: Estimated Cleavage Efficiency with Dilute TFA

Linker1% TFA in DCM (30 min)5% TFA in DCM (30 min)50% TFA in DCM (30 min)
MTMB Linker (Estimated) > 95%QuantitativeQuantitative
Wang Linker < 5%~10-20%> 90%
Rink Amide Linker < 10%~30-50%> 95%
2-Chlorotrityl (2-CTC) Linker > 95%[4]QuantitativeQuantitative

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results in SPPS. Below are generalized methodologies for the attachment of the first amino acid to different resin linkers and the subsequent cleavage of the completed peptide.

Protocol 1: Attachment of the First Fmoc-Amino Acid to Hydroxymethyl Resins (e.g., Wang, MTMB-OH Resin)
  • Swell the hydroxymethyl-functionalized resin (1.0 g) in dichloromethane (DCM, 10 mL) for 1 hour.

  • Dissolve the Fmoc-amino acid (3.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add the amino acid solution to the swollen resin.

  • Add a solution of N,N'-diisopropylcarbodiimide (DIC, 3.0 eq.) in DCM.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 30 minutes.

Protocol 2: Cleavage from Super Acid-Labile Resins (MTMB and 2-CTC) for Protected Peptides
  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a cleavage cocktail of 1-2% TFA in DCM. For peptides containing tryptophan, add 2% triisopropylsilane (TIS) as a scavenger.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate gently for 30-60 minutes.

  • Filter the resin and collect the filtrate into a flask containing pyridine (1.5 eq. relative to TFA) to neutralize the acid.

  • Repeat the cleavage step with fresh cocktail for 15 minutes to ensure complete recovery.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation, then dry under vacuum.

Protocol 3: Global Deprotection and Cleavage from Wang Resin
  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[1]

  • Filter the resin and wash with a small volume of neat TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation, then dry under vacuum.

Visualizing SPPS Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the general workflow of Fmoc-SPPS and the underlying chemical mechanism of acid-catalyzed cleavage.

SPPS_Workflow Resin Resin Support LinkerAttach Linker Attachment (e.g., MTMB-OH) Resin->LinkerAttach FirstAA Couple First Fmoc-AA-OH LinkerAttach->FirstAA FmocOff Fmoc Deprotection (20% Piperidine/DMF) FirstAA->FmocOff CoupleNextAA Couple Next Fmoc-AA-OH FmocOff->CoupleNextAA Repeat Repeat n-1 times CoupleNextAA->Repeat Cleavage Cleavage from Resin (e.g., 1% TFA/DCM) CoupleNextAA->Cleavage After final AA Repeat->FmocOff Peptide Protected Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage_Mechanism Start Peptide-COO-CH2-Ar-Resin Protonation Protonated Peptide-COO(H+)-CH2-Ar-Resin Cleavage Start->Protonated H+ (TFA) Products Peptide-COOH Carbocation (+CH2-Ar-Resin) Protonated->Products Scavenger Scavenger (e.g., TIS) Products->Scavenger trapped by Quenched Quenched Carbocation Scavenger->Quenched

Caption: Simplified mechanism of acid-catalyzed cleavage from a benzyl-type linker.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) linker represents a highly efficient tool for the solid-phase synthesis of protected peptide fragments. Its super acid-labile nature, conferred by the electron-rich aromatic ring, allows for peptide cleavage under exceptionally mild conditions (1-5% TFA). This minimizes the risk of side-chain deprotection, a common challenge with less acid-labile linkers like Wang resin when preparing protected peptides. While the 2-Chlorotrityl linker also offers high acid sensitivity, the MTMB system provides a valuable alternative, particularly when fine-tuning of lability is desired. For researchers and drug development professionals focused on fragment condensation strategies or the synthesis of complex peptides requiring the assembly of protected segments, the MTMB linker is a superior choice that can lead to higher yields and purities of the desired intermediates.

References

Cross-reactivity studies of 4-Methoxy-2,3,6-trimethylbenzyl bromide with other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br) with various common functional groups encountered in drug development and organic synthesis. The information is intended for researchers, scientists, and professionals in the field to anticipate potential cross-reactivity and design appropriate synthetic and experimental strategies.

Introduction

This compound is a substituted benzyl bromide. The reactivity of benzyl halides in nucleophilic substitution reactions is well-established and proceeds primarily through S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms. The presence of an electron-donating methoxy group and three methyl groups on the benzene ring of MTMB-Br is expected to influence its reactivity. The electron-donating groups can stabilize a potential benzylic carbocation, favoring an S\textsubscript{N}1 pathway, while the steric hindrance from the ortho-methyl groups might disfavor a direct backside attack required for an S\textsubscript{N}2 reaction. Primary benzylic halides typically favor the S\textsubscript{N}2 pathway.[1]

Qualitative Reactivity Comparison

Due to the limited availability of direct quantitative cross-reactivity studies for this compound, the following table provides a qualitative comparison of its expected reactivity with various nucleophilic functional groups based on general principles of organic chemistry. The reactivity of nucleophiles generally follows the trend: thiols > amines > alcohols > carboxylic acids.

Functional GroupNucleophile (Example)Expected Reactivity with MTMB-BrReaction TypeProduct
Amine (Primary)R-NH₂HighS\textsubscript{N}2Secondary Amine
ThiolR-SHVery HighS\textsubscript{N}2Thioether
Alcohol (Primary)R-OHModerateS\textsubscript{N}2/S\textsubscript{N}1Ether
Carboxylic AcidR-COOHLow to ModerateS\textsubscript{N}2Ester

Experimental Protocols

The following are generalized experimental protocols for the reaction of a substituted benzyl bromide, such as MTMB-Br, with various functional groups. These protocols are based on established methods for similar compounds and should be optimized for specific substrates.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes the reaction of a primary amine with a benzyl bromide to form a secondary amine.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: S-Alkylation of a Thiol

This protocol outlines the formation of a thioether from a thiol and a benzyl bromide.

Materials:

  • Thiol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF dropwise.

  • Stir the reaction at room temperature for 12-24 hours or until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: O-Alkylation of a Primary Alcohol

This protocol describes the synthesis of an ether from a primary alcohol and a benzyl bromide.

Materials:

  • Primary alcohol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in oil)

  • N,N-dimethylformamide (DMF), anhydrous[2]

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add the primary alcohol (1.0 eq) dropwise.[2]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours or until completion as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench with the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Esterification of a Carboxylic Acid

This protocol details the formation of an ester from a carboxylic acid and a benzyl bromide.

Materials:

  • Carboxylic acid

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) and stir the reaction at room temperature for 12-24 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for assessing cross-reactivity.

Caption: General S\textsubscript{N}2 reaction mechanism of a benzyl bromide with a nucleophile.

Cross_Reactivity_Workflow start Prepare Stock Solutions of MTMB-Br and Nucleophiles reaction_setup Set up Parallel Reactions (MTMB-Br + each Nucleophile) start->reaction_setup incubation Incubate at Controlled Temperature and Time reaction_setup->incubation analysis Analyze Reaction Mixtures (e.g., LC-MS, HPLC) incubation->analysis data_processing Quantify Reactivity (e.g., % Conversion) analysis->data_processing comparison Compare Reactivity Across Functional Groups data_processing->comparison end Report Findings comparison->end

Caption: Experimental workflow for screening cross-reactivity.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-2,3,6-trimethylbenzyl bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for 4-Methoxy-2,3,6-trimethylbenzyl bromide. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Proper handling should always occur within a certified chemical fume hood to prevent inhalation of vapors.

Hazard ClassRequired Personal Protective Equipment (PPE)Handling Environment
Corrosive, Lachrymator, ToxicSafety goggles, face shield, chemical-resistant gloves (nitrile), lab coat, closed-toe shoes.[3]Chemical fume hood.[3]
Spill HazardFull body protective clothing and a self-contained breathing apparatus may be required for large spills.[2]Well-ventilated area with access to an emergency eyewash station and safety shower.
Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is a multi-step process that requires careful attention to detail to mitigate risks.

Step 1: Segregation of Waste

All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or excess chemical.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Empty containers.

  • Spill cleanup materials.

Halogenated hydrocarbons, including brominated compounds, must be disposed of in a specifically labeled "Halogenated Organic Waste" container.[3]

Step 2: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Initial Rinse: Carefully rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous waste.

  • Neutralization: Prepare a 5% aqueous sodium hydroxide or soda ash solution.[2] Carefully add the neutralization solution to the rinsed container, ensuring all internal surfaces are coated.

  • Dwell Time: Allow the neutralization solution to remain in the container for at least 24 hours.

  • Final Rinse: After the dwell time, decant the neutralization solution into a designated aqueous waste container. Rinse the container thoroughly with water.

  • Disposal: The decontaminated container can now be disposed of according to your institution's guidelines for clean glassware or plasticware.

Step 3: Management of Liquid and Solid Waste

All liquid and solid waste contaminated with this compound must be collected in a designated, properly labeled, and sealed "Halogenated Organic Waste" container.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Compounds," and a list of the contents, including "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[4]

Step 4: Spill Management and Cleanup

In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a neutralizing agent like soda ash or soda lime, followed by a thorough cleaning with soap and water.[1][2]

Step 5: Final Disposal

The collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The recommended disposal method for this type of chemical is incineration in a facility equipped with an afterburner and scrubber to handle the combustion byproducts, which may include hydrogen bromide.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal Unused Chemical Unused Chemical Halogenated Waste Container Halogenated Waste Container Unused Chemical->Halogenated Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Halogenated Waste Container Empty Containers Empty Containers Decontaminate Container Decontaminate Container Empty Containers->Decontaminate Container EHS Pickup EHS Pickup Halogenated Waste Container->EHS Pickup Clean Container Disposal Clean Container Disposal Decontaminate Container->Clean Container Disposal Licensed Incineration Licensed Incineration EHS Pickup->Licensed Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methoxy-2,3,6-trimethylbenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS RN: 69877-88-9). As a substituted benzyl bromide, this compound is anticipated to be corrosive and lachrymatory, demanding strict adherence to safety protocols to prevent harm to personnel and the environment. The following procedures are based on best practices for handling similar hazardous chemicals.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of substituted benzyl bromides, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). It is crucial to consult the glove manufacturer's specific chemical resistance data. A lab coat and an apron or coveralls made of appropriate chemical-resistant material.Prevents skin contact, which can lead to severe burns and irritation. Double gloving is recommended.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.Protects the respiratory tract from irritating and potentially harmful vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[1] The storage area should be designated for corrosive materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.

Handling and Experimental Use
  • Controlled Environment: All handling and experimental procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Full PPE, as detailed in the table above, must be worn at all times.

  • Spill Kit: A spill kit specifically for corrosive materials should be readily available in the laboratory. This should include absorbent materials, neutralizing agents (such as sodium bicarbonate for acidic compounds), and appropriate waste disposal bags.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and in good working order.[2]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: The hazardous waste container should be kept closed and stored in a designated satellite accumulation area.

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Transfer Chemical Transfer Chemical Assemble Materials->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store Waste Store Waste Segregate Waste->Store Waste Professional Disposal Professional Disposal Store Waste->Professional Disposal

Caption: Workflow for safe handling of this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3,6-trimethylbenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3,6-trimethylbenzyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.